Acetylclonidine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C11H11Cl2N3O |
|---|---|
Poids moléculaire |
276.15 g/mol |
Nom IUPAC |
1-[4,4,5,5-tetradeuterio-2-(2,6-dichloroanilino)imidazol-1-yl]ethanone |
InChI |
InChI=1S/C11H11Cl2N3O/c1-7(17)16-6-5-14-11(16)15-10-8(12)3-2-4-9(10)13/h2-4H,5-6H2,1H3,(H,14,15)/i5D2,6D2 |
Clé InChI |
AFINVMDZLRAKEV-NZLXMSDQSA-N |
Apparence |
Purity:99.8% HPLC; 99% atom DOff-white solid |
Synonymes |
1-Acetyl-N-(2,6-dichlorophenyl)-4,5-dihydro-1H-Imidazol-D4-2-amine; SKF 34874-D4 |
Origine du produit |
United States |
Foundational & Exploratory
What is Acetylclonidine-d4 and its chemical properties
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Acetylclonidine-d4, a deuterated acetyl derivative of the well-known α2-adrenergic agonist, Clonidine. Due to the limited availability of data for this compound, this document leverages information on the parent compound, Clonidine, to provide a thorough understanding of its likely biological context and applications. Acetylclonidine is primarily recognized as an impurity in the synthesis of Clonidine.[1][2] The deuterated form, akin to Clonidine-d4, is ideally suited for use as an internal standard in quantitative analyses.[3][4]
Chemical and Physical Properties
Table 1: Chemical Properties of this compound and Related Compounds
| Property | This compound | N-Acetyl Clonidine | Clonidine-d4 Hydrochloride | Clonidine |
| Synonyms | 1-Acetyl-N-(2,6-dichlorophenyl)-4,5-dihydro-1H-Imidazol-D4-2-amine; SKF 34874-D4[5] | Acetylclonidine; Clonidine EP Impurity B[1][2] | N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-(imidazol-d4)-2-amine Hydrochloride[6] | Catapres; Catapresan[7] |
| CAS Number | 54707-71-0 (unlabelled)[5] | 54707-71-0[1][2] | 67151-02-4[6] | 4205-90-7[7] |
| Molecular Formula | C₁₁H₇D₄Cl₂N₃O[5] | C₁₁H₁₁Cl₂N₃O[1][2] | C₉H₆D₄Cl₃N₃[6] | C₉H₉Cl₂N₃[7] |
| Molecular Weight | 276.08 g/mol [5] | 272.13 g/mol [1][2] | 270.58 g/mol [6] | 230.09 g/mol [7] |
| Appearance | White solid[5] | - | White solid | Crystals[7] |
| Purity | 99.9% HPLC; 99% atom D[5] | >95%[2] | 98.8% HPLC; 99% atom D | - |
Table 2: Physical and Pharmacokinetic Properties of Clonidine (Parent Compound)
| Property | Value |
| Melting Point | 305 °C (hydrochloride salt)[6] |
| Solubility | Soluble in DMSO and Methanol (hydrochloride salt)[6] |
| LogP | 1.6[8] |
| pKa | 8.0[9] |
| Bioavailability | 70-80% (oral)[8] |
| Protein Binding | 20-40%[8][10] |
| Metabolism | Hepatic (<50%), primarily via CYP2D6[7][10] |
| Elimination Half-life | 12-16 hours[8] |
| Excretion | Approximately 50% renal (unchanged), 20% fecal[10] |
Biological Activity and Signaling Pathway (Inferred from Clonidine)
This compound, as a derivative of Clonidine, is expected to exhibit similar pharmacological activity. Clonidine is a potent α2-adrenergic receptor agonist with high specificity for the α2A subtype.[8] Its primary mechanism of action involves the stimulation of presynaptic α2-receptors in the brainstem, leading to a reduction in sympathetic outflow from the central nervous system.[8] This sympatholytic effect results in decreased peripheral vascular resistance, heart rate, and blood pressure.[8]
The signaling pathway initiated by Clonidine binding to α2-adrenergic receptors is mediated by inhibitory G-proteins (Gi). Activation of Gi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels ultimately results in the modulation of downstream effector systems.
Experimental Protocols
Due to the nature of this compound as a deuterated analog, its primary application in a research setting is as an internal standard for the quantification of non-deuterated Acetylclonidine or related compounds using mass spectrometry.
General Protocol for Use as an Internal Standard in LC-MS/MS
This protocol outlines a general workflow for the use of this compound as an internal standard for the quantification of an analyte (e.g., Acetylclonidine) in a biological matrix.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte (e.g., N-Acetyl Clonidine) in a suitable organic solvent (e.g., methanol).
-
Prepare a primary stock solution of the internal standard (IS), this compound, in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into a blank biological matrix (e.g., plasma, urine).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the this compound internal standard to all calibration standards and QC samples.
-
-
Sample Preparation:
-
To an aliquot of the unknown biological sample, add the same fixed concentration of the this compound internal standard.
-
Perform sample extraction to remove proteins and other interfering substances. Common methods include protein precipitation (e.g., with acetonitrile (B52724) or methanol), liquid-liquid extraction, or solid-phase extraction.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and QC samples into an LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and the internal standard. This typically involves selecting appropriate precursor and product ion transitions for multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Safety and Handling
This compound is classified as a toxic solid.[11] It is toxic if swallowed and may be harmful if inhaled or absorbed through the skin, causing respiratory tract, skin, and eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable tool for researchers in the field of analytical chemistry, particularly for pharmacokinetic and metabolic studies of Clonidine and its derivatives. While direct biological data on this compound is scarce, its structural similarity to Clonidine allows for a strong inference of its pharmacological properties as an α2-adrenergic agonist. The primary utility of its deuteration lies in its application as an internal standard, enabling precise and accurate quantification in complex biological matrices. Researchers should handle this compound with appropriate safety precautions due to its toxicity.
References
- 1. CLONIDINE RELATED COMPOUND A (25 MG) (ACET-YLCLONIDINE) | 54707-71-0 [chemicalbook.com]
- 2. anexib.com [anexib.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. esschemco.com [esschemco.com]
- 6. Clonidine-d4 HCl | CAS 67151-02-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Clonidine - Wikipedia [en.wikipedia.org]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. esschemco.com [esschemco.com]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Acetylclonidine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic purity, and analytical characterization of Acetylclonidine-d4. This deuterated analog of N-acetylclonidine serves as a valuable internal standard for pharmacokinetic and metabolic studies. This document details a proposed synthetic route, methods for assessing isotopic purity, and an examination of the pertinent signaling pathways.
Introduction
This compound (1-Acetyl-N-(2,6-dichlorophenyl)-4,5-dihydro-1H-Imidazol-d4-2-amine) is the deuterated form of N-acetylclonidine, a derivative of the well-known antihypertensive agent, clonidine (B47849). The incorporation of four deuterium (B1214612) atoms into the imidazoline (B1206853) ring provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry. Accurate synthesis and rigorous determination of its isotopic purity are paramount for its reliable application in research and drug development.
Synthesis of this compound
Synthesis of Clonidine-d4
The synthesis of Clonidine-d4 can be achieved by reacting 2,6-dichloroaniline (B118687) with a deuterated imidazolidine (B613845) precursor. A common method for the synthesis of clonidine and its analogs involves the reaction of an appropriate aniline (B41778) with 2-chloro-4,5-dihydro-1H-imidazole or a related synthon. For the deuterated version, ethylene-d4-diamine (B42850) serves as the key starting material for the imidazoline-d4 ring.
Proposed Synthesis of this compound from Clonidine-d4
The final step in the synthesis is the acetylation of the secondary amine within the imidazoline ring of Clonidine-d4. This can be achieved using standard acetylation reagents.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
-
Dissolution: Dissolve Clonidine-d4 (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acetylating Agent Addition: Slowly add the acetylating agent, either acetic anhydride (1.2 equivalents) or acetyl chloride (1.1 equivalents), dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Isotopic Purity Assessment
The isotopic purity of this compound is a critical quality attribute. It is essential to quantify the percentage of the desired d4 isotopologue and to identify the presence of any less-deuterated species (d0, d1, d2, d3). The two primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the full scan mass spectrum in the positive ion mode to observe the protonated molecular ion [M+H]+.
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Acetylclonidine (d0).
-
Identify the peaks corresponding to the d1, d2, d3, and d4 species.
-
Calculate the relative abundance of each isotopic species. The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species.
-
Data Presentation:
| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Expected Abundance (%) |
| Acetylclonidine-d0 | d0 | 272.04 | < 0.1 |
| Acetylclonidine-d1 | d1 | 273.05 | < 0.5 |
| Acetylclonidine-d2 | d2 | 274.05 | < 1.0 |
| Acetylclonidine-d3 | d3 | 275.06 | < 1.5 |
| This compound | d4 | 276.06 | > 98.0 |
Note: The representative mass values are calculated based on the most abundant isotopes. The expected abundance is a typical specification for high-quality deuterated standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the location and extent of deuteration.
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the protons on the imidazoline ring confirms successful deuteration. Integration of any residual proton signals can be used to quantify the level of deuteration.
-
²H NMR Analysis: Acquire the ²H (Deuterium) NMR spectrum. This will directly show a signal for the deuterium atoms at the labeled positions, confirming their presence.
-
¹³C NMR Analysis: The ¹³C NMR spectrum can also be used to confirm the structure of the molecule.
Signaling Pathway
Clonidine, the parent compound of Acetylclonidine, is a well-characterized α2-adrenergic receptor agonist. It acts primarily on the Gi protein-coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately results in the reduced release of norepinephrine (B1679862) from presynaptic nerve terminals.
The N-acetyl group in Acetylclonidine is expected to significantly alter its pharmacological profile. Structure-activity relationship studies of clonidine analogs have indicated that a hydrogen atom on the imidazoline nitrogen is crucial for high affinity to the α2-adrenergic receptor. The replacement of this hydrogen with an acetyl group likely reduces or abolishes its agonist activity at this receptor. The biological activity of N-acetylclonidine is not well-documented in the public domain, and further research is needed to fully characterize its receptor binding profile and downstream signaling effects.
Figure 2: Clonidine signaling pathway.
Experimental Workflow Visualization
The overall workflow for the synthesis and characterization of this compound can be visualized as a series of sequential steps, from the initial synthesis to the final purity assessment.
Figure 3: Workflow for this compound synthesis and analysis.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic method provides a clear pathway for its preparation, and the detailed analytical protocols for mass spectrometry and NMR spectroscopy are essential for verifying its isotopic purity. While the signaling pathway of the parent compound, clonidine, is well-understood, the pharmacological properties of Acetylclonidine remain an area for further investigation. The information presented here serves as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who require a high-purity deuterated internal standard for their studies.
An In-depth Technical Guide to the Mechanism of Action of Clonidine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clonidine (B47849), a cornerstone in the management of hypertension and various other conditions, exerts its primary pharmacological effects through its interaction with the adrenergic and imidazoline (B1206853) receptor systems. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of clonidine and its principal metabolites. A key focus is placed on its agonistic activity at α2-adrenergic receptors and its engagement with imidazoline receptors, which collectively mediate its sympatholytic effects. This document delves into the downstream signaling pathways, the metabolic fate of clonidine, and the pharmacological profile of its metabolites, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological processes.
Core Mechanism of Action: Dual Receptor Engagement
Clonidine's therapeutic efficacy is primarily attributed to its function as a potent agonist at α2-adrenergic receptors and its interaction with imidazoline receptors, particularly the I1 subtype.[1][2] This dual engagement leads to a reduction in sympathetic outflow from the central nervous system (CNS), resulting in decreased blood pressure and heart rate.[1]
Alpha-2 Adrenergic Receptor Agonism
Clonidine is a non-selective α2-adrenergic receptor agonist, exhibiting high affinity for all three subtypes: α2A, α2B, and α2C.[3][4] The antihypertensive effects are largely mediated by the activation of presynaptic α2A-adrenoceptors in the brainstem, specifically in the nucleus tractus solitarii.[4][5] This activation inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system, leading to a reduction in sympathetic tone.[5]
Imidazoline Receptor Interaction
Beyond its action on α2-adrenergic receptors, clonidine also binds with high affinity to imidazoline receptors, particularly the I1 subtype, which are concentrated in the rostral ventrolateral medulla of the brainstem.[6][7] The activation of these I1 receptors is also believed to contribute significantly to the central sympatholytic and antihypertensive effects of clonidine.[6][7] Some second-generation centrally acting antihypertensives have been developed to selectively target these imidazoline receptors to reduce the sedative side effects associated with α2-adrenoceptor agonism.[8]
Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki) of clonidine for various receptor subtypes. Data for metabolites is sparse, reflecting their generally accepted pharmacological inactivity.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Species/Tissue Source | Reference |
| Clonidine | α2A-Adrenergic | ~4.3 | Human | |
| Clonidine | α2B-Adrenergic | ~12.6 | Human | |
| Clonidine | α2C-Adrenergic | ~6.3 | Human | |
| Clonidine | Imidazoline I1 | High Affinity (<10 nM) | Bovine Rostral Ventrolateral Medulla | [7][8] |
| Clonidine | Non-adrenergic sites (masked α2AR) | K(D) = 51 nM | Human Brain | [9] |
| 4-Hydroxyclonidine | α2A-Adrenergic | Agonist activity reported | Not specified | [10] |
Note: Specific Ki values for clonidine at α2-adrenergic receptor subtypes can vary between studies and experimental conditions. The values presented are representative figures. Data for imidazoline receptors are often reported as high affinity without specific Ki values in some literature.
Signaling Pathways
The activation of α2-adrenergic receptors by clonidine initiates a cascade of intracellular signaling events mediated by inhibitory G-proteins (Gi/o).
G-Protein Coupling and Downstream Effects
Upon binding of clonidine, the α2-adrenergic receptor undergoes a conformational change, facilitating its coupling to Gi/o proteins.[11] This coupling leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Reduced cAMP levels lead to decreased protein kinase A (PKA) activity and subsequent modulation of downstream effector proteins. Additionally, the Gβγ subunit can directly modulate the activity of other effector systems, such as inwardly rectifying potassium channels, leading to membrane hyperpolarization and reduced neuronal excitability.
References
- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha2 adrenergic agonists for attention deficit hyperactivity disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 7. Role of medullary I1-imidazoline and alpha 2-adrenergic receptors in the antihypertensive responses evoked by central administration of clonidine analogs in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonidine - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
Acetylclonidine-d4: A Technical Overview of Specifications and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available specifications for Acetylclonidine-d4, a deuterated analog of N-acetylclonidine. The information is compiled from supplier data and is intended to support research and development activities. This document also outlines the general experimental protocols typically used for the determination of these specifications and illustrates the established signaling pathway of its parent compound, clonidine (B47849).
Certificate of Analysis Summary
The following table summarizes the typical specifications for this compound as provided by chemical suppliers.
| Parameter | Specification |
| Product Name | N-Acetyl Clonidine-d4 |
| Synonyms | 1-Acetyl-N-(2,6-dichlorophenyl)-4,5-dihydro-1H-Imidazol-d4-2-amine; SKF 34874-d4 |
| CAS Number | 54707-71-0 (unlabelled) |
| Molecular Formula | C₁₁H₇D₄Cl₂N₃O |
| Molecular Weight | 276.08 g/mol |
| Appearance | White solid |
| Purity (by HPLC) | ≥99.8% |
| Isotopic Purity | 99% atom D |
| Lot Number | GR-16-139 |
Experimental Protocols
While a detailed, batch-specific Certificate of Analysis with complete experimental procedures was not publicly available, this section describes the standard methodologies employed for determining the specifications listed above.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound is typically assessed using reverse-phase HPLC with UV detection.
Objective: To separate the main compound from any impurities.
Typical Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (both may contain a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape).
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
The HPLC system is equilibrated with the initial mobile phase conditions.
-
A specific volume of the sample is injected onto the column.
-
The components are separated based on their affinity for the stationary phase as the mobile phase composition changes.
-
The detector monitors the absorbance at a specific wavelength (e.g., 254 nm).
-
The purity is calculated by dividing the peak area of the main compound by the total area of all peaks.
Isotopic Purity by Mass Spectrometry (MS)
The isotopic enrichment of deuterium (B1214612) in this compound is determined using mass spectrometry.
Objective: To confirm the incorporation of deuterium atoms and quantify the percentage of the deuterated species.
Typical Instrumentation:
-
A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or a gas chromatograph (GC-MS).
Procedure:
-
The sample is introduced into the mass spectrometer.
-
The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
By comparing the intensity of the ion corresponding to this compound with the intensities of ions corresponding to the non-deuterated and partially deuterated species, the isotopic purity can be calculated.
Mechanism of Action: Signaling Pathway
This compound is an analog of clonidine. Clonidine is a well-characterized alpha-2 adrenergic receptor agonist.[1][2] The primary mechanism of action involves the stimulation of these receptors in the central nervous system.[2] This activation leads to a reduction in sympathetic outflow, resulting in decreased blood pressure and heart rate.[1][2] The alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Below is a diagram illustrating the signaling pathway of clonidine, which is expected to be analogous for this compound.
Caption: Signaling pathway of clonidine via the α2-adrenergic receptor.
Experimental Workflow
The general workflow for the quality control analysis of a batch of this compound is outlined below.
Caption: General workflow for quality control analysis.
References
Commercial Suppliers and Research Applications of Acetylclonidine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and scientific applications of Acetylclonidine-d4. Given the limited direct research on this compound as a primary investigational compound, this document focuses on its role as a crucial analytical tool in the study of its parent compound, Clonidine. The guide will detail its commercial sources, its likely application in experimental protocols, and the well-established signaling pathways of Clonidine.
Commercial Availability of N-Acetyl Clonidine-d4
N-Acetyl Clonidine-d4, a deuterated derivative of N-Acetyl Clonidine, is available from a limited number of specialized chemical suppliers. This isotopically labeled compound is primarily intended for use as an internal standard in analytical and pharmacokinetic studies. Below is a summary of known commercial suppliers.
| Supplier | Product Name | Catalog No. | Purity | Molecular Formula | Molecular Weight | Availability |
| ESS Chem Co. | N-Acetyl Clonidine-D4 | ESS0277 | 99.8% HPLC; 99% atom D | C₁₁H₇D₄Cl₂N₃O | 276.08 | In Stock[1] |
| Artis Standards | N-Acetyl Clonidine-D4 | AA0277 | Not specified | C₁₁H₇D₄Cl₂N₃O | 276.16 | Contact for delivery |
Application in Research: An Analytical Perspective
N-Acetyl Clonidine-d4 serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Clonidine and its metabolites in biological matrices. The deuterium (B1214612) labeling imparts a higher molecular weight without significantly altering the chemical properties, allowing it to co-elute with the non-labeled analyte while being distinguishable by the mass spectrometer.
Hypothetical Experimental Protocol: Quantification of Clonidine in Plasma using LC-MS with N-Acetyl Clonidine-d4 as an Internal Standard
This protocol outlines a typical workflow for a pharmacokinetic study of Clonidine.
1. Objective: To determine the concentration of Clonidine in plasma samples over time following administration.
2. Materials:
-
Clonidine standard
-
N-Acetyl Clonidine-d4 (Internal Standard)
-
Control plasma
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
3. Sample Preparation:
- Thaw plasma samples and standards at room temperature.
- To 100 µL of each plasma sample, standard, and quality control sample, add 10 µL of N-Acetyl Clonidine-d4 working solution (concentration to be optimized).
- Vortex for 10 seconds.
- Add 200 µL of 0.1% FA in ACN to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube for LC-MS analysis.
4. LC-MS Analysis:
- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% FA in Water.
- Mobile Phase B: 0.1% FA in ACN.
- Gradient: A suitable gradient to separate Clonidine from matrix components.
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions:
- Clonidine: Precursor ion > Product ion (to be determined based on instrumentation)
- N-Acetyl Clonidine-d4: Precursor ion > Product ion (to be determined based on instrumentation)
5. Data Analysis:
- Integrate the peak areas for both Clonidine and N-Acetyl Clonidine-d4.
- Calculate the peak area ratio of Clonidine to N-Acetyl Clonidine-d4.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the Clonidine standards.
- Determine the concentration of Clonidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Below is a diagram illustrating this experimental workflow.
Signaling Pathway of the Parent Compound: Clonidine
While N-Acetyl Clonidine-d4 is used as an analytical standard, its parent compound, Clonidine, has a well-characterized mechanism of action. Clonidine is a direct-acting α2-adrenergic agonist.[2][3] Its therapeutic effects are primarily due to its action in the central nervous system.
Mechanism of Action:
-
Central α2-Adrenergic Agonism: Clonidine crosses the blood-brain barrier and stimulates α2-adrenergic receptors in the brainstem.[4]
-
Reduced Sympathetic Outflow: This stimulation inhibits the release of norepinephrine (B1679862) from presynaptic neurons. The result is a decrease in sympathetic outflow from the central nervous system.[3][5]
-
Cardiovascular Effects: The reduced sympathetic tone leads to a decrease in peripheral vascular resistance, heart rate, and blood pressure.[3][4]
The signaling cascade initiated by the activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), involves the following steps:
-
Receptor Binding: Clonidine binds to the α2-adrenergic receptor.
-
G-Protein Activation: This activates the inhibitory G-protein, Gi.[2]
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.[2]
-
Decreased cAMP: This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to a decrease in neurotransmitter release.
The following diagram illustrates the signaling pathway of Clonidine.
References
Acetylclonidine-d4 CAS number and molecular weight
An In-depth Technical Guide to Acetylclonidine-d4 and its Parent Compound, Clonidine (B47849)
Disclaimer: This technical guide focuses primarily on the well-documented pharmacology and experimental data of clonidine, the parent compound of this compound. Due to a significant lack of publicly available research and data specifically for this compound, this document leverages the extensive information on clonidine to provide a comprehensive overview for researchers, scientists, and drug development professionals. This compound is recognized as an impurity of clonidine and its deuterated form is used as an internal standard in analytical chemistry.
Core Compound Data
This section summarizes the fundamental chemical and physical properties of this compound and its related compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 54707-71-0 (unlabeled) | C₁₁H₇D₄Cl₂N₃O | 276.16[1] |
| Clonidine | 4205-90-7 | C₉H₉Cl₂N₃ | 230.094 |
| Clonidine-d4 | 67151-02-4 | C₉H₅D₄Cl₂N₃ | 234.12[2] |
| Clonidine-d4 HCl | 67151-02-4 | C₉H₅D₄Cl₂N₃·HCl | 270.58[3] |
Pharmacological Profile of Clonidine
Clonidine is a potent α2-adrenergic receptor agonist with high specificity for the α2A subtype, which is predominantly found in the brainstem's vasomotor center.[4] Its therapeutic effects are primarily attributed to its sympatholytic action, which reduces the release of norepinephrine, leading to decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[4]
Mechanism of Action
Clonidine's primary mechanism involves the stimulation of presynaptic α2-adrenergic receptors in the central nervous system. This activation inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. Additionally, clonidine acts on imidazoline-1 receptors in the brain, which is also thought to contribute to its antihypertensive effects by reducing sympathetic outflow.[4]
Signaling Pathway
The activation of α2-adrenergic receptors by clonidine initiates a G-protein coupled signaling cascade. The α2 receptor is coupled to inhibitory G-proteins (Gi), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately results in the modulation of downstream effector systems.
Experimental Protocols
Detailed methodologies for key experiments involving clonidine are crucial for reproducibility and further research.
Quantification of Clonidine in Biological Fluids
A common application of deuterated compounds like this compound is as an internal standard for quantitative analysis. Several methods have been established for the determination of clonidine in biological matrices.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
To 1 mL of plasma or urine, add a known amount of Clonidine-d4 as an internal standard.
-
Alkalinize the sample with 1 M NaOH.
-
Extract the analytes with an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and isopropanol).
-
Centrifuge to separate the layers and transfer the organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: Use a capillary column suitable for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1-2 µL of the reconstituted sample.
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode to monitor characteristic ions for clonidine and its deuterated internal standard.
-
Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
This protocol is used to determine the binding affinity of a compound to the α2-adrenergic receptor.
-
Membrane Preparation:
-
Homogenize tissues known to express α2-adrenergic receptors (e.g., rat cerebral cortex) in a buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a reaction tube, combine the membrane preparation, a radiolabeled ligand specific for the α2-adrenergic receptor (e.g., [³H]clonidine or [³H]yohimbine), and varying concentrations of the test compound (clonidine).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Quantitative Data Summary
The following tables present key quantitative data related to the pharmacological activity of clonidine.
Table 1: Binding Affinities (Ki) of Clonidine for α2-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α2A | 61.66[5] |
| α2B | 69.18[5] |
| α2C | 134.9[5] |
Table 2: Functional Activity (EC₅₀) of Clonidine at α2-Adrenergic Receptor Subtypes
| Receptor Subtype | EC₅₀ (nM) for [³⁵S]GTPγS binding |
| α2A | 26.92[5] |
| α2B | 56.23[5] |
| α2C | 912.01[5] |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the development and validation of an analytical method for clonidine using a deuterated internal standard.
References
An In-depth Technical Guide to the Storage and Stability of Acetylclonidine-d4 Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the storage and stability of Acetylclonidine-d4 solutions, a critical aspect for ensuring the accuracy and reliability of research and development activities. Due to the limited availability of direct stability studies on this compound, this document leverages extensive data from its parent compound, clonidine (B47849), to infer stability characteristics. The structural similarity suggests analogous behavior, although the N-acetyl group in this compound may influence its degradation profile, particularly concerning hydrolysis.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity of this compound solutions. Based on available safety data sheets and general practices for similar compounds, the following conditions are recommended.
Short-Term Storage (Working Solutions): For daily use, solutions can be stored at 2-8°C, protected from light, for a limited period. It is advisable to prepare fresh working solutions frequently.
Long-Term Storage: For extended storage, this compound solutions should be stored at -20°C or lower in airtight, light-resistant containers.[1] The safety data sheet for N-Acetyl Clonidine-d4 recommends a long-term storage temperature of -20°C and indicates that the compound is stable under these conditions.[1]
Recommended Solvents: Based on solubility information, suitable solvents include methanol (B129727) and chloroform (B151607) (slight solubility).[1] For aqueous solutions, the use of appropriate buffers is crucial, as pH can significantly impact stability.
Stability Profile of this compound
Table 1: Summary of Forced Degradation Studies on Clonidine
| Stress Condition | Reagents and Conditions | Observed Degradation of Clonidine | Potential Degradation Products |
| Acidic Hydrolysis | 10 N HCl, 60°C, 4 hours | Significant degradation | 2,6-dichloroaniline |
| Alkaline Hydrolysis | 10 N NaOH, 60°C, 4 hours | Significant degradation | Not specified |
| Oxidative Degradation | 30% H₂O₂, 60°C, 24 hours | ~50% degradation | Multiple degradation products |
| Thermal Degradation | 70°C, 10 days | Minimal degradation | Not specified |
| Photodegradation | Sunlamp irradiation, 16 days | Not sensitive to light degradation | Not specified |
Data extrapolated from forced degradation studies on clonidine hydrochloride.
The primary known degradation product of clonidine is 2,6-dichloroaniline, formed through hydrolysis of the imidazoline (B1206853) ring. It is plausible that this compound undergoes a similar primary degradation pathway. The N-acetyl group may also be susceptible to hydrolysis under acidic or basic conditions.
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, a validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
Stability-Indicating HPLC Method (Based on Clonidine Analysis)
This protocol describes a general method that can be adapted and validated for this compound.
-
Chromatographic System:
-
Column: Kromasyl C18 (250 x 4.6 mm, 5-µm particle size)
-
Mobile Phase: A mixture of pH 4 phosphate (B84403) buffer and methanol (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to the desired concentration range (e.g., 0.5-10 µg/mL).
-
For stability studies, subject the this compound solution to the desired stress conditions (e.g., heat, light, acid, base, oxidation).
-
At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Forced Degradation Study Protocol
This protocol outlines the steps to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 1 N HCl. Heat at 60°C for a specified period (e.g., 4 hours). Cool, neutralize with 1 N NaOH, and dilute with the mobile phase before injection.
-
Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 1 N NaOH. Heat at 60°C for a specified period. Cool, neutralize with 1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the this compound solution with a solution of 30% hydrogen peroxide. Keep at room temperature or heat at 60°C for a specified period. Dilute with the mobile phase.
-
Thermal Degradation: Store the this compound solution at a high temperature (e.g., 70°C) for an extended period (e.g., 10 days).
-
Photodegradation: Expose the this compound solution to a light source (e.g., sunlamp or a photostability chamber) for a defined duration.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability assessment of this compound.
Conclusion
The stability of this compound solutions is critical for their intended use in research and development. While direct stability data is scarce, information from its parent compound, clonidine, provides a strong foundation for understanding its stability profile. The recommended long-term storage condition is at -20°C in a suitable solvent, protected from light. Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method, such as HPLC. The primary degradation pathway is likely hydrolysis of the imidazoline ring and potentially the N-acetyl group. Researchers and drug development professionals should perform their own stability assessments for their specific formulations and storage conditions to ensure the quality and reliability of their work.
References
The Role of Acetylclonidine-d4 as a Clonidine Impurity Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Acetylclonidine-d4 as a stable isotope-labeled internal standard for the accurate quantification of clonidine (B47849) and its impurities in pharmaceutical analysis. This guide provides a comprehensive overview of the analytical methodologies, quantitative data, and the underlying pharmacological context essential for researchers, scientists, and drug development professionals.
Introduction to Deuterated Standards in Pharmaceutical Analysis
In modern pharmaceutical analysis, achieving the highest levels of accuracy and precision is paramount.[1] Deuterium-labeled compounds, a type of stable isotope-labeled (SIL) internal standard, have become indispensable tools, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] These standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This subtle modification provides a distinct mass signature detectable by mass spectrometry, allowing for precise differentiation from the unlabeled analyte of interest.[1]
The fundamental principle behind using a deuterium-labeled internal standard is that it behaves nearly identically to its unlabeled counterpart during sample preparation, chromatography, and ionization.[1] By adding a known quantity of the labeled standard to a sample, it can effectively compensate for variability in extraction recovery, matrix effects, and instrument response.[1] The use of SIL analogs, when compared to the use of structurally related compounds as internal standards, has been widely shown to reduce the effect from the matrix and give reproducible and accurate recoveries in LC-MS/MS assays.[2]
Key Advantages of Using Deuterated Standards:
-
Enhanced Accuracy and Precision: By correcting for analytical variability, deuterium-labeled standards significantly improve the accuracy and precision of quantitative assays.[1]
-
Compensation for Matrix Effects: Co-eluting deuterium-labeled standards experience similar matrix effects as the analyte, allowing for effective normalization.[1][3] The variability of plasma, due to intra-subject and dietary variability, can dramatically affect the LC-MS/MS response of drugs and their metabolites by ion suppression or enhancement.[3]
-
Improved Method Robustness: The use of these standards leads to more robust and reliable bioanalytical methods, reducing the likelihood of erroneous results.[1]
This compound: A Clonidine Impurity Standard
Acetylclonidine is a known impurity of clonidine, an alpha-2 adrenergic agonist used to treat hypertension and other conditions.[4][5] this compound is the deuterated form of this impurity and serves as an ideal internal standard for its quantification.
Quantitative Data
The quality and characterization of the internal standard are critical for reliable analytical results. The following table summarizes the key quantitative data for this compound and the related Clonidine-d4 standards.
| Parameter | This compound | Clonidine-d4 Hydrochloride | Source(s) |
| Synonym | 1-Acetyl-N-(2,6-dichlorophenyl)-4,5-dihydro-1H-Imidazol-D4-2-amine; SKF 34874-D4 | N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-(imidazol-d4)-2-amine Hydrochloride | [1][6] |
| CAS Number | 54707-71-0 (unlabelled) | 67151-02-4 | [1][6] |
| Molecular Formula | C₁₁H₇D₄Cl₂N₃O | C₉H₆D₄Cl₃N₃ | [1][6] |
| Molecular Weight | 276.08 | 270.58 | [1][6] |
| Chemical Purity (HPLC) | 99.9% | 98.8% | [1][6] |
| Isotopic Purity (Atom % D) | 99% | 99% | [1][6] |
| Appearance | White solid | White solid | [1][6] |
Experimental Protocols
The following sections provide a detailed methodology for the use of this compound as an internal standard in the analysis of clonidine impurities using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound (Internal Standard)
-
Clonidine Hydrochloride
-
Reference standards for known clonidine impurities
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (for bioanalytical method validation)
Sample Preparation (for Bioanalysis)
A protein precipitation method is commonly used for the extraction of clonidine and its impurities from plasma samples.
-
To 100 µL of human plasma in a centrifuge tube, add a known concentration of this compound solution.
-
Add 200 µL of methanol or acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 15,000 rpm) for 10-20 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column is typically used, for example, a Poroshell C18 (150 x 4.6 mm, 2.7 µm) or a ZORBAX-XDB-ODS C18 (2.1 mm x 30 mm, 3.5 µm).[5][7]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1-0.2%), is commonly employed.[5][7]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[5]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 30°C.[7]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[7]
-
MRM Transitions: Specific precursor-to-product ion transitions for clonidine, its impurities (including acetylclonidine), and this compound need to be optimized. For clonidine, a common transition is m/z 230.0 → 213.0.[5] The transitions for acetylclonidine and its deuterated analog would be determined by infusing the standards into the mass spectrometer.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.[8]
Signaling Pathway of Clonidine
Clonidine is an alpha-2 adrenergic receptor agonist.[5] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[9] The activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately results in a reduction of sympathetic outflow from the central nervous system, leading to a decrease in blood pressure.[10]
Caption: Clonidine's α2-adrenergic receptor signaling pathway.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in the quality control of clonidine drug substances or products.
Caption: Workflow for clonidine impurity analysis using a deuterated standard.
Conclusion
This compound is a critical tool for the accurate and reliable quantification of the corresponding impurity in clonidine samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS analysis allows for the mitigation of analytical variability, leading to robust and defensible data. This technical guide provides the foundational knowledge, including quantitative data and experimental protocols, to support researchers and drug development professionals in the implementation of this essential analytical standard. The adherence to validated methods and a thorough understanding of the underlying pharmacology are paramount to ensuring the safety and efficacy of pharmaceutical products.
References
- 1. esschemco.com [esschemco.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmb.org [ajmb.org]
- 6. esschemco.com [esschemco.com]
- 7. Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Alpha 2 receptor agonist .pptx [slideshare.net]
Unraveling the Molecular Journey: An In-Depth Technical Guide to Isotopic Labeling in Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies of isotopic labeling in drug analysis. By replacing specific atoms within a drug molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can precisely trace, quantify, and characterize the drug's fate within a biological system. This powerful technique is indispensable for modern drug discovery and development, offering critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby informing safety, efficacy, and dosing assessments.
Core Principles of Isotopic Labeling
Isotopic labeling hinges on the principle that isotopically modified molecules are chemically identical to their unlabeled counterparts and generally exhibit the same biological behavior.[1] However, the difference in mass or the emission of radiation allows for their specific detection and quantification using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][3]
The choice between stable and radioactive isotopes depends on the study's objectives. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and safe for use in human studies, making them ideal for pharmacokinetic and metabolism studies.[4] Radioactive isotopes, most commonly carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), offer high sensitivity for detecting low concentrations of drug-related material, which is particularly advantageous in mass balance and metabolite profiling studies.[1]
Key Applications in Drug Development
Isotopic labeling is a cornerstone of several critical stages in drug development:
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for human ADME studies. These studies provide a complete picture of the drug's disposition, including the routes and rates of excretion and a quantitative profile of all drug-related components in circulation and excreta.[5][6]
-
Metabolite Identification and Profiling: By tracking the isotopic label, researchers can readily distinguish drug-related metabolites from endogenous molecules in complex biological matrices. This facilitates the elucidation of metabolic pathways and the identification of potentially active or toxic metabolites.[][3]
-
Quantitative Bioanalysis: Stable isotope-labeled (SIL) compounds are widely used as internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[7] A SIL-IS co-elutes with the unlabeled drug (analyte) and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise quantification.[7]
-
Pharmacokinetic (PK) and Bioavailability Studies: Isotopic labeling enables the precise measurement of drug concentrations in biological fluids over time, which is essential for determining key PK parameters such as clearance, volume of distribution, and bioavailability.[4][5]
Data Presentation: Quantitative Analysis
The use of isotopically labeled internal standards significantly enhances the accuracy and precision of quantitative bioanalytical methods. The following tables summarize representative data from studies employing these techniques.
Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standards
| Analyte | Internal Standard Type | Mean Accuracy (%) | Precision (%RSD) | Reference |
| Kahalalide F | Analog IS | 96.8 | 8.6 | [7] |
| Kahalalide F | Stable Isotope-Labeled (D8) IS | 100.3 | 7.6 | [7] |
| Nε-(carboxymethyl)lysine (CML) | Deuterated (²H) IS | 95-105 | <15 | [8] |
| Nε-(carboxymethyl)lysine (CML) | Carbon-13 (¹³C) IS | 98-102 | <10 | [8] |
Table 2: Accuracy and Precision Data for LC-MS/MS Quantification of Serum C-Peptide using an Isotope Dilution Method
| Concentration Level (pmol/L) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Total Precision (%CV) | Analytical Recovery (%) |
| 199.3 | 2.1 | 1.2 | 2.2 | 100.3 - 100.7 |
| 557.0 | 1.0 | 0.6 | 1.3 | 100.4 - 101.0 |
| 1392.5 | 1.0 | 0.7 | 1.3 | 99.6 - 100.7 |
| 2836.8 | 1.1 | 0.8 | 1.4 | - |
| Data adapted from[9] |
Table 3: Excretion Data from a Human ADME Study with a ¹⁴C-Labeled Drug
| Excretion Route | Percentage of Administered Radioactivity Excreted (Mean) | Time to >90% Recovery | Reference |
| Urine | 53.3% | 96 hours | [10] |
| Feces | 39.9% | 96 hours | [10] |
| Total | 93.2% |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and pathways in drug analysis that utilize isotopic labeling.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard (SIL-IS).
Caption: Experimental workflow for a human ADME study using a ¹⁴C-labeled drug.
Caption: Simplified metabolic pathway of Ibuprofen elucidated using isotopic labeling.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality data from isotopic labeling studies.
Protocol 1: Quantification of a Small Molecule Drug in Human Plasma using LC-MS/MS and a Stable Isotope-Labeled Internal Standard
1. Materials and Reagents:
-
Analyte (unlabeled drug)
-
Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Control human plasma
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and SIL-IS in methanol.
-
Prepare a working solution of the SIL-IS at a concentration of 100 ng/mL in 50:50 ACN:water.
-
Prepare calibration standards by spiking control plasma with the analyte stock solution to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the SIL-IS working solution.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte/SIL-IS).
-
Generate a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: General Procedure for a Human ¹⁴C-ADME Study
1. Study Design and Dosing:
-
Administer a single oral dose of the drug to healthy male subjects. The dose typically contains a pharmacologically relevant amount of the unlabeled drug and a small amount of the ¹⁴C-labeled drug (e.g., 50-100 µCi).[6]
2. Sample Collection:
-
Collect blood samples at predefined time points to determine the pharmacokinetics of the parent drug and total radioactivity.[6]
-
Collect all urine and feces for a specified period (e.g., until >95% of the radioactive dose is recovered) to determine the routes and rates of excretion.[6]
3. Sample Analysis:
-
Total Radioactivity Measurement:
-
Homogenize urine and feces samples.
-
Analyze aliquots of plasma, urine, and feces for total ¹⁴C content using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[5]
-
-
Metabolite Profiling:
-
Pool plasma and excreta samples based on time points or excretion intervals.
-
Extract drug-related material from the pooled samples.
-
Separate the parent drug and metabolites using high-performance liquid chromatography (HPLC).
-
Collect fractions and determine the radioactivity in each fraction to generate a radiochromatogram.
-
-
Metabolite Identification:
-
Analyze the radioactive peaks using high-resolution mass spectrometry (HRMS) and/or NMR to elucidate the structures of the metabolites.
-
4. Data Analysis and Reporting:
-
Calculate the cumulative excretion of radioactivity in urine and feces as a percentage of the administered dose.
-
Determine the pharmacokinetic parameters of the parent drug and total radioactivity.
-
Identify and quantify the major circulating and excreted metabolites.
-
Compile a comprehensive report detailing the absorption, metabolism, and excretion of the drug.
Conclusion
Isotopic labeling is an unparalleled tool in drug analysis, providing definitive data on the metabolic fate and disposition of new chemical entities. The methodologies described in this guide, from quantitative bioanalysis using stable isotope dilution to comprehensive ADME studies with radiolabeled compounds, are fundamental to modern drug development. By leveraging these techniques, researchers can gain a deep understanding of a drug's behavior in biological systems, enabling informed decision-making throughout the discovery and development process and ultimately contributing to the creation of safer and more effective medicines.
References
- 1. openmedscience.com [openmedscience.com]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sgs.com [sgs.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. An Accurate Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide and Its Use in Harmonization in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Clonidine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of clonidine (B47849) in human plasma. The assay utilizes a simple and rapid protein precipitation for sample preparation and employs clonidine-d4 (B12397144) as a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 4 minutes per sample, making it suitable for high-throughput analysis in clinical and research settings. This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Clonidine is a centrally acting alpha-2 adrenergic agonist used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and certain pain conditions.[1] Accurate and reliable measurement of clonidine concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[2] This application note details a complete protocol for the analysis of clonidine in human plasma using clonidine-d4 as the internal standard, providing researchers and drug development professionals with a ready-to-implement method.
Experimental
Materials and Reagents
-
Clonidine hydrochloride (Reference Standard)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: ZORBAX-XDB-ODS C18, 2.1 mm x 30 mm, 3.5 µm particle size[1][5]
Preparation of Solutions
Stock Solutions (1 mg/mL): Stock solutions of clonidine and clonidine-d4 were prepared by dissolving the appropriate amount of each compound in methanol to achieve a final concentration of 1 mg/mL. These stock solutions were stored at 2-8°C.
Working Standard Solutions: Working standard solutions of clonidine were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create a series of calibration standards.
Internal Standard (IS) Working Solution (10 ng/mL): The clonidine-d4 stock solution was diluted with a 50:50 mixture of acetonitrile and water to a final concentration of 10 ng/mL.
Sample Preparation
A simple protein precipitation method was employed for plasma sample preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 10 ng/mL clonidine-d4 internal standard working solution and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | ZORBAX-XDB-ODS C18, 2.1 mm x 30 mm, 3.5 µm[1][5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient can be optimized |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~4 minutes[1] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
MRM Transitions:
The following MRM transitions were used for the quantification of clonidine and its internal standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clonidine | 230.0 | 213.0 | 25 |
| Clonidine-d4 | 234.0 | 217.0 | 25 |
Note: Collision energy may require optimization depending on the specific mass spectrometer used.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of clonidine in human plasma. The use of a stable isotope-labeled internal standard, clonidine-d4, compensated for any variability in sample preparation and matrix effects, leading to high accuracy and precision.
Chromatographic Performance
Under the described chromatographic conditions, clonidine and clonidine-d4 eluted with a retention time of approximately 2.4 minutes.[1] The peaks were symmetrical and well-resolved from any endogenous plasma components.
Method Validation
The method was validated for linearity, accuracy, precision, and sensitivity.
Linearity: The calibration curve was linear over a concentration range of 0.05 to 10 ng/mL with a correlation coefficient (r²) of >0.99.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The accuracy was within ±15% of the nominal concentration, and the precision, expressed as the relative standard deviation (%RSD), was less than 15%.
Limit of Quantification (LOQ): The lower limit of quantification (LLOQ) was determined to be 0.05 ng/mL, which is sufficient for pharmacokinetic studies at therapeutic doses of clonidine.[1]
Workflow Diagram
Caption: LC-MS/MS workflow for clonidine analysis.
Conclusion
The LC-MS/MS method described in this application note is a rapid, sensitive, and reliable for the quantification of clonidine in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research or clinical laboratory setting.
References
- 1. Clonidine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Development of an LC-MS/MS method for determining the pharmacokinetics of clonidine following oral administration of Zhenju antihypertensive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantitative Analysis of Clonidine in Plasma
Introduction
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of clonidine (B47849) in plasma samples. Clonidine is a potent antihypertensive agent that acts as a central alpha-2 adrenergic agonist.[1] Its therapeutic range in plasma is narrow, necessitating sensitive and accurate analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification due to its high selectivity and sensitivity.
This document outlines protocols for sample preparation, chromatographic separation, and mass spectrometric detection. While the core of this protocol utilizes a deuterated internal standard for optimal accuracy and precision, it is important to note a distinction in available reference materials. The most commonly cited and validated internal standard for clonidine analysis is Clonidine-d4 .[2][3][4] A related compound, N-Acetyl Clonidine-d4 , is commercially available but its direct application as an internal standard for clonidine quantification is not documented in the reviewed literature.[5] For the purposes of these protocols, and based on established methods, Clonidine-d4 will be referenced as the internal standard of choice. Researchers considering the use of N-Acetyl Clonidine-d4 would need to perform a full validation to ensure it meets all regulatory requirements for a bioanalytical internal standard.
Experimental Protocols
A robust and reliable bioanalytical method is critical for the accurate quantification of clonidine in a complex matrix like plasma. The following sections detail the key steps in the analytical workflow, from sample handling to data acquisition.
Sample Collection and Handling
Proper sample collection and handling are paramount to ensure the integrity of the analyte and the reliability of the analytical results.
-
Anticoagulant: Blood samples should be collected in tubes containing EDTA as the anticoagulant.
-
Sample Processing: Plasma should be separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) within one hour of collection.
-
Storage: Plasma samples should be stored frozen at -20°C or lower until analysis to minimize degradation of clonidine.[6]
Sample Preparation
The goal of sample preparation is to extract clonidine from the plasma matrix and remove interfering substances. Several methods have been successfully employed, with the choice often depending on the desired level of sensitivity and laboratory resources.
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis.
-
To a 100 µL aliquot of plasma, add 300 µL of a precipitating agent such as acetonitrile (B52724) or methanol (B129727).[7][8]
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.[7]
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube for analysis.
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT, potentially reducing matrix effects.
-
To a 500 µL plasma sample, add a suitable organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex thoroughly to facilitate the transfer of clonidine into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[9]
-
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be automated for high-throughput applications, though it is generally more expensive.[7]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the clonidine and internal standard with a stronger solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Liquid Chromatography
Chromatographic separation is essential to resolve clonidine and its internal standard from endogenous plasma components.
-
Column: A C18 reversed-phase column is commonly used for the separation. Typical dimensions are 50 mm x 2.1 mm with a particle size of 3.5 µm.[8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium (B1175870) formate) is typically employed. A common mobile phase composition is a mixture of acetonitrile and water with 0.1% formic acid.[8]
-
Flow Rate: A flow rate of 0.2 to 0.5 mL/min is generally used.
-
Injection Volume: A small injection volume, typically 5-10 µL, is sufficient for sensitive analysis.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for the quantification of low concentrations of clonidine in plasma.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred method for clonidine analysis.[8]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both clonidine and its internal standard.
-
Clonidine: A common transition is m/z 230.0 → 213.0.[8]
-
Clonidine-d4 (Internal Standard): The transition for the deuterated internal standard would be shifted by 4 Da, for example, m/z 234.1 → 217.1.
-
Data Presentation
The following tables summarize the quantitative data from various published methods for the analysis of clonidine in plasma.
Table 1: Summary of LC-MS/MS Method Parameters for Clonidine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Clonidine-d4 | Nizatidine | Not Specified |
| Sample Volume | 100 µL | 500 µL | 150 µL |
| Extraction Method | Protein Precipitation | Solid-Phase Extraction | Protein Precipitation |
| LC Column | C18 (50 x 2.1 mm, 3.5 µm) | Hypurity C18 (50 x 4.6 mm, 5 µm) | ZORBAX-XDB-ODS C18 (30 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Isocratic | Acetonitrile/Water (60:40, v/v) with 0.2% Formic Acid |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| Clonidine MRM Transition | 230.0 → 213.0 | Not Specified | 230.0 → 213.0 |
Data compiled from multiple sources.
Table 2: Performance Characteristics of Published Clonidine Quantification Methods
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 0.01 - 10.0 | 0.05 - 2.50 | 0.01 - 10.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.01 | 0.05 | 0.01 |
| Accuracy (%) | 95.2 - 104.5 | Within ±15 | Not Specified |
| Precision (%RSD) | < 10 | < 15 | < 15 |
| Recovery (%) | > 85 | 71.86 | Not Specified |
Data compiled from multiple sources including.[7][8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of clonidine in plasma by LC-MS/MS.
References
- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clonidine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. esschemco.com [esschemco.com]
- 5. esschemco.com [esschemco.com]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. ajmb.org [ajmb.org]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography tandem mass spectrometry method for the quantification of clonidine with LLOQ of 10 pg/mL in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonidine Bioanalysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the three most common sample preparation techniques for the bioanalysis of clonidine (B47849) in biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the specific requirements of the assay, such as required sensitivity, sample throughput, and available laboratory equipment.
Introduction to Clonidine Bioanalysis
Clonidine is a potent antihypertensive agent that is also used for a variety of off-label indications. Accurate and reliable quantification of clonidine in biological fluids such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Due to its low therapeutic concentrations, sensitive analytical methods, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are required. Effective sample preparation is a critical step to remove interfering endogenous substances, concentrate the analyte, and ensure the robustness and reliability of the bioanalytical method.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from biological samples. It is a widely used technique in high-throughput bioanalysis due to its ease of automation. The principle involves the addition of an organic solvent or an acid to the sample, which reduces the solubility of the proteins, causing them to precipitate.
Quantitative Data Summary: Protein Precipitation
| Parameter | Method 1: Methanol (B129727) & Perchloric Acid | Method 2: Acetonitrile |
| Analyte | Clonidine Hydrochloride | Clonidine |
| Matrix | Human Plasma | Mouse Plasma |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[1] | 91.9 ng/mL[2] |
| Linearity Range | 0.01 - 10 ng/mL[1] | 100.0 - 2000 ng/mL[2] |
| Extraction Recovery | Not explicitly reported | 93.5 - 105%[2] |
| Internal Standard | Not explicitly reported | Tizanidine[2] |
| Analytical Technique | LC-MS[1] | HPLC-UV[2] |
Experimental Protocol: Protein Precipitation with Methanol and Perchloric Acid
This protocol is adapted from a method for the analysis of clonidine in human plasma by LC-MS.[1]
Materials:
-
Human plasma sample
-
Methanol (HPLC grade)
-
Perchloric acid (HClO₄)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of 15,400 rpm
-
LC-MS system
Procedure:
-
Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of methanol to the plasma sample.
-
Add 100 µL of perchloric acid to the mixture.
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 15,400 rpm for 20 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Inject an aliquot (e.g., 20 µL) of the supernatant directly into the LC-MS system for analysis.[1]
Experimental Workflow: Protein Precipitation
Caption: Protein Precipitation Workflow for Clonidine Bioanalysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is known for providing clean extracts and can offer a concentration step.
Quantitative Data Summary: Liquid-Liquid Extraction
| Parameter | Value |
| Analyte | Clonidine |
| Matrix | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[3] |
| Linearity Range | 10 - 2000 pg/mL[3] |
| Extraction Recovery | 87.5 ± 2.0%[4] |
| Internal Standard | Not explicitly reported[3] |
| Analytical Technique | LC-MS/MS[3] |
Experimental Protocol: Liquid-Liquid Extraction
This protocol is based on a method for the quantification of clonidine in human plasma.[3][4]
Materials:
-
Human plasma sample
-
Diethyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Extraction solvent: Diethyl ether:Dichloromethane (80:20, v/v)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
-
LC-MS/MS system
Procedure:
-
Pipette a known volume of the human plasma sample into a centrifuge tube.
-
Add a specific volume of the extraction solvent (Diethyl ether:Dichloromethane, 80:20). A typical sample to solvent ratio is 1:5.
-
Vortex the tube for an adequate time (e.g., 5-10 minutes) to ensure efficient extraction.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume of the mobile phase.
-
Vortex briefly to dissolve the residue.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Experimental Workflow: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow for Clonidine Bioanalysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and versatile sample preparation technique that can provide very clean extracts and high concentration factors. It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Quantitative Data Summary: Solid-Phase Extraction
| Parameter | Value |
| Analyte | Clonidine |
| Matrix | Human Plasma, Oral Liquids |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[5] |
| Linearity Range | 0.25 - 100 ng/mL[5] |
| Extraction Recovery | ≥79%[5] |
| Internal Standard | Nizatidine[6] |
| Analytical Technique | LC-MS/MS[5][6] |
Experimental Protocol: Solid-Phase Extraction
This protocol is a general procedure based on methods using mixed-mode cation exchange (MCX) cartridges for clonidine extraction from biological fluids.[6]
Materials:
-
Biological sample (e.g., plasma, oral liquid)
-
Oasis MCX SPE cartridge
-
Phosphoric acid (0.1% in water)
-
Ammonium (B1175870) formate (B1220265) (100 mM with 2% formic acid in water)
-
Methanol (HPLC grade)
-
Elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol)
-
SPE manifold (positive pressure or vacuum)
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
For oral liquids, add 1.0 mL of 0.1% phosphoric acid in water to 1.0 mL of the sample. Vortex for 20 seconds and centrifuge at 2135 x g for 15 minutes. Use the supernatant for loading.
-
For plasma, a dilution with an acidic solution may be necessary.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% phosphoric acid in water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of 100 mM ammonium formate with 2% formic acid in water.
-
Wash the cartridge with 1.0 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the clonidine from the cartridge with a suitable elution solvent (e.g., 1 mL of 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Experimental Workflow: Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow for Clonidine Bioanalysis.
References
- 1. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study | MDPI [mdpi.com]
- 3. Liquid chromatography tandem mass spectrometry method for the quantification of clonidine with LLOQ of 10 pg/mL in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method | PLOS One [journals.plos.org]
Application Notes and Protocols: Utilization of Acetylclonidine-d4 as an Internal Standard in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate quantification of analytes in complex biological matrices such as urine is paramount in clinical and forensic toxicology, as well as in pharmacokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the reliability and robustness of bioanalytical methods.[1][2][3][4] Deuterated standards, like Acetylclonidine-d4, are ideal internal standards as they share near-identical physicochemical properties with the analyte of interest, co-elute chromatographically, and experience similar ionization effects, thereby effectively compensating for variations during sample preparation and analysis.[2][3][4][5]
This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard for the quantification of its non-labeled counterpart, Acetylclonidine, in human urine. While specific literature on this compound is not widely available, the principles and methodologies outlined here are based on established practices for deuterated internal standards and the analysis of similar small molecules in urine.
Principle and Rationale
An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls.[4][6][7] The ratio of the analyte's response to the internal standard's response is used for quantification. This approach corrects for potential variability in extraction recovery, injection volume, and matrix effects that can lead to ion suppression or enhancement in the mass spectrometer.[1][2][5]
This compound, with deuterium (B1214612) atoms replacing four hydrogen atoms, has a higher mass-to-charge ratio (m/z) than Acetylclonidine. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard while ensuring they behave almost identically during the analytical process.
Experimental Protocols
This section details a representative protocol for the analysis of Acetylclonidine in urine using this compound as an internal standard.
Materials and Reagents
-
Acetylclonidine (Analyte) reference standard
-
This compound (Internal Standard) certified reference material [Cerilliant offers Clonidine-d4 which is a related compound][8]
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Drug-free human urine for matrix-matched calibration standards and quality controls
-
Solid-phase extraction (SPE) cartridges (e.g., Cation Exchange)
-
Phosphate (B84403) buffer (pH 6.0)
-
Ammonium (B1175870) acetate
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix for 10 seconds and centrifuge at 4000 rpm for 5 minutes to pellet any particulate matter.
-
Aliquoting: Transfer 100 µL of the supernatant from each urine sample, calibration standard, and quality control into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank matrix samples.
-
Hydrolysis (if necessary for conjugated metabolites): Add 50 µL of phosphate buffer (pH 6.0). For glucuronidated or sulfated metabolites, enzymatic hydrolysis may be required.[9]
-
Vortex and Load: Vortex the tubes for 10 seconds.
-
SPE Cartridge Conditioning: Condition the cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the entire sample mixture onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing standard solutions of Acetylclonidine and this compound. For example: Acetylclonidine: Q1/Q3 (e.g., [M+H]+ → fragment ion); this compound: Q1/Q3 (e.g., [M+H+4]+ → fragment ion) |
| Collision Energy | To be optimized for each transition. |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated bioanalytical method using this compound as an internal standard. These values are representative of typical LC-MS/MS assays for small molecules in urine.[10][11]
| Parameter | Expected Performance |
| Linear Dynamic Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% of nominal value |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for urine sample analysis.
Logical Relationship of Internal Standard Correction
Caption: Internal standard correction for analytical variability.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Acetylclonidine in urine samples. The near-identical chemical and physical properties of the deuterated standard to the analyte ensure that variations introduced during the analytical process are effectively normalized, leading to high accuracy and precision.[1][3] The protocol and data presented here serve as a comprehensive guide for researchers and scientists in developing and validating bioanalytical methods for this and similar compounds. Adherence to regulatory guidelines, such as those from the FDA, is crucial for method validation in clinical and regulated environments.[6][12]
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. fda.gov [fda.gov]
- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 8. Clonidine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 9. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assay for Clonidine using LC-MS/MS with a Deuterated Internal Standard
Application Note and Protocol
Introduction
Clonidine (B47849) is a centrally acting α2-adrenergic agonist used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and other conditions.[1] High-throughput screening (HTS) assays are essential for efficient drug discovery and development, enabling the rapid analysis of large numbers of samples.[2] This application note details a robust and sensitive high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clonidine in human plasma, utilizing its deuterated stable isotope, Clonidine-d4 (B12397144), as the internal standard (IS).[3][4] The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in LC-MS/MS analyses by compensating for matrix effects and variations in sample processing.
This method employs a simple protein precipitation step for sample preparation, which is amenable to automation and high-throughput workflows. The short chromatographic run time further enhances the throughput capacity of the assay, making it suitable for pharmacokinetic and bioequivalence studies that require the analysis of a large number of samples.[5]
Signaling Pathway of Clonidine
Clonidine primarily acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors, particularly the α2A subtype in the brainstem, leads to an inhibition of sympathetic outflow, resulting in reduced blood pressure and heart rate.
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for clonidine analysis.
Table 1: Linearity and Sensitivity of Clonidine Assays
| Concentration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| 0.01 - 10.0 | 0.01 | > 0.998 | [6] |
| 0.05 - 2.50 | 0.05 | Not Reported | [5] |
| 0.05 - 2.00 | 0.05 | > 0.999 | [7] |
| 50 - 2500 pg/mL | 50 pg/mL | Not Reported | [8] |
| 25 - 1500 pg/mL | 10 pg/mL (LOD) | Linear | [9] |
Table 2: Precision and Accuracy of Clonidine Assays
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| 0.01, 1, 10 | < 15% | < 15% | Within ±15% | Within ±15% | [10] |
| 100, 800, 1600 | < 3.0% | < 3.0% | Within ±8.0% | Within ±8.0% | [11] |
Table 3: Recovery of Clonidine and Internal Standard
| Analyte | Recovery (%) | Concentration (ng/mL) | Reference |
| Clonidine | 71.86 | Not Specified | [8] |
| Nizatidine (IS) | 69.44 | Not Specified | [8] |
| Clonidine | 87.5 ± 2.0 | Not Specified | [7] |
| Ketoconazole (IS) | 56.3 ± 1.8 | 500 | [7] |
Experimental Protocols
Materials and Reagents
-
Clonidine hydrochloride reference standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid
-
Perchloric acid
-
Human plasma (with anticoagulant)
-
Deionized water
Stock and Working Solutions Preparation
-
Clonidine Stock Solution (1 mg/mL): Accurately weigh and dissolve clonidine hydrochloride in methanol to achieve a final concentration of 1 mg/mL.[5]
-
Clonidine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve clonidine-d4 hydrochloride in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare working standard solutions of clonidine by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve concentrations for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Clonidine-d4 stock solution with methanol to obtain a working solution at an appropriate concentration (e.g., 10 ng/mL).
Sample Preparation (Protein Precipitation)
This protocol is optimized for a 96-well plate format for high-throughput processing.
-
To each well of a 96-well plate, add 150 µL of human plasma sample, calibration standard, or QC sample.
-
Add 25 µL of the Clonidine-d4 internal standard working solution to each well.
-
Add 300 µL of cold methanol containing perchloric acid as the protein precipitating agent.[6][10]
-
Seal the plate and vortex mix for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | ZORBAX-XDB-ODS C18 (2.1 mm x 30 mm, 3.5 µm)[6][12] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.2% Formic Acid[6][12] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 20 µL[6][12] |
| Column Temperature | 40 °C |
| Run Time | 4 minutes[5] |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| MRM Transitions | Clonidine: m/z 230.0 → 213.0[1][6] Clonidine-d4: m/z 234.0 → 217.0 |
| Dwell Time | 200 ms |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of clonidine to clonidine-d4 against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for analysis.[7]
-
Quantification: Determine the concentration of clonidine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11]
Conclusion
This application note provides a detailed protocol for a high-throughput, sensitive, and reliable LC-MS/MS method for the quantification of clonidine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation method and short chromatographic run time make this assay highly suitable for applications requiring the rapid analysis of a large number of samples, such as in drug discovery, clinical pharmacology, and bioequivalence studies.
References
- 1. scite.ai [scite.ai]
- 2. bmglabtech.com [bmglabtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method validation of clonidine hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 7. jchps.com [jchps.com]
- 8. Rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clonidine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic/mass spectrometric determination of clonidine in body fluids. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method validation of clonidine hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
Application Notes and Protocols for the Use of Acetylclonidine-d4 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard for achieving accurate and precise results.[1][2] Acetylclonidine-d4, a deuterated analog of Acetylclonidine, serves as an ideal internal standard for the quantification of Acetylclonidine in various biological matrices. Its physicochemical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis, thereby compensating for variability in extraction, injection volume, and matrix effects.[2]
This document provides detailed protocols for the preparation of this compound internal standard working solutions and the subsequent spiking into biological samples such as plasma, serum, and urine. It also outlines common sample preparation techniques, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), which are essential for isolating the analyte and internal standard from complex biological matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Parameters for Method Development
The following tables summarize key quantitative data and parameters that are crucial for the successful implementation of the described protocols.
Table 1: Preparation of this compound Internal Standard (IS) Solutions
| Parameter | Value | Notes |
| Primary Stock Solution | ||
| Neat Material | This compound | |
| Solvent | Methanol (B129727) or Acetonitrile (B52724) (LC-MS grade) | |
| Concentration | 1.0 mg/mL | Prepare gravimetrically. |
| Storage | -20°C in amber glass vials | Protect from light and evaporation. |
| Working Spiking Solution | ||
| Dilution from Primary Stock | Serial dilution with Methanol or Acetonitrile | |
| Concentration | 100 ng/mL | Concentration may be optimized based on the expected analyte concentration range. |
| Storage | -20°C in amber glass vials | Prepare fresh as needed or validate for short-term storage. |
Table 2: Spiking of this compound into Biological Samples
| Parameter | Value | Notes |
| Biological Matrix Volume | 100 µL (e.g., plasma, serum, urine) | Can be adjusted, but maintain consistent volume across all samples. |
| IS Spiking Solution Volume | 10 µL | A small volume is added to minimize matrix dilution. |
| Final IS Concentration in Sample | 10 ng/mL | This should be optimized based on the analytical method's sensitivity and linearity. |
| Incubation/Vortex Time | 30 seconds | To ensure thorough mixing of the IS with the biological matrix. |
Table 3: Recommended Starting Conditions for LC-MS/MS Analysis
| Parameter | Recommended Condition | Notes |
| Liquid Chromatography | ||
| LC System | UHPLC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A common choice for small molecule analysis.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 40 °C | |
| Injection Volume | 5 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Based on methods for the related compound, clonidine.[4] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |
| MRM Transition (Analyte) | To be determined empirically | Precursor ion will be [M+H]+ for Acetylclonidine. |
| MRM Transition (IS) | To be determined empirically | Precursor ion will be [M+H]+ for this compound. |
Experimental Protocols
Preparation of this compound Internal Standard (IS) Working Solution
-
Primary Stock Solution (1.0 mg/mL):
-
Accurately weigh a known amount of this compound neat material.
-
Dissolve the weighed material in a known volume of LC-MS grade methanol or acetonitrile to achieve a final concentration of 1.0 mg/mL.
-
Store this primary stock solution in a tightly sealed amber glass vial at -20°C.
-
-
Working Spiking Solution (100 ng/mL):
-
Perform serial dilutions of the primary stock solution using the same solvent (methanol or acetonitrile) to prepare a working spiking solution with a final concentration of 100 ng/mL.
-
Store the working solution under the same conditions as the primary stock. It is recommended to prepare this solution fresh or validate its stability for short-term storage.
-
Protocol for Spiking this compound into Biological Samples
This protocol describes the critical step of adding the internal standard to the biological samples. The IS should be added at the beginning of the sample preparation process to account for any analyte loss during subsequent steps.[5]
-
Allow the frozen biological samples (e.g., plasma, serum) to thaw completely at room temperature or on ice.
-
Gently vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the 100 ng/mL this compound working spiking solution to the biological sample.
-
Vortex the mixture for approximately 30 seconds to ensure the internal standard is thoroughly mixed with the sample matrix.
-
The spiked sample is now ready for the chosen sample preparation procedure (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction).
Sample Preparation Protocols
The goal of sample preparation is to remove interfering substances from the biological matrix and isolate the analyte and internal standard.[3]
Protein precipitation is a rapid and simple method for removing the majority of proteins from plasma or serum samples.[6][7][8]
-
To the 110 µL of spiked biological sample, add 3 to 4 volumes (e.g., 330-440 µL) of cold acetonitrile.[3]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).
-
The sample is now ready for injection into the LC-MS/MS system.
LLE is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids.[9][10]
-
To the 110 µL of spiked biological sample, add a suitable buffer to adjust the pH (e.g., to make the analyte neutral and more soluble in the organic phase).
-
Add an appropriate water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex the mixture vigorously for 5-10 minutes to facilitate the partitioning of the analyte and internal standard into the organic phase.
-
Centrifuge the sample to achieve complete phase separation.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
-
The sample is now ready for analysis.
SPE is a highly selective sample preparation method that can provide very clean extracts.[1][11][12][13][14]
-
Conditioning: Condition a suitable SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) by passing a specified volume of methanol followed by water or an appropriate buffer. This prepares the sorbent for sample interaction.[13]
-
Loading: Load the spiked biological sample (which may require pre-treatment like dilution or pH adjustment) onto the conditioned SPE cartridge. The analyte and internal standard will be retained on the sorbent.[3]
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences while the analyte and IS remain bound to the sorbent.[3]
-
Elution: Elute the analyte and internal standard from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid). Collect the eluate.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS injection.[3]
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for spiking this compound and sample preparation.
Caption: Proposed signaling pathways of Acetylclonidine.
References
- 1. waters.com [waters.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. specartridge.com [specartridge.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Acetylclonidine using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Acetylclonidine in biological matrices. Due to the limited availability of published mass spectrometry data for Acetylclonidine, this method is based on the known fragmentation patterns of similar compounds, such as Clonidine (B47849), and general principles of mass spectrometry. The method utilizes Acetylclonidine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlines sample preparation, liquid chromatography conditions, and proposed mass spectrometer parameters for targeted analysis using Multiple Reaction Monitoring (MRM).
Introduction
Acetylclonidine is an acetylated derivative of Clonidine, a well-known antihypertensive agent. The quantification of such compounds and their metabolites is crucial in pharmaceutical research and development for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers the high sensitivity and selectivity required for the accurate measurement of low-concentration analytes in complex biological samples. The use of a SIL-IS, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results.
Experimental
Sample Preparation Protocol
A protein precipitation method is proposed for the extraction of Acetylclonidine from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following liquid chromatography conditions are suggested based on methods developed for the parent compound, Clonidine, and are expected to provide good chromatographic separation for Acetylclonidine.[1][2][3][4]
| Parameter | Suggested Condition |
| HPLC System | A standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
Mass Spectrometry
The following mass spectrometer parameters are proposed for the detection of Acetylclonidine and this compound. These parameters are hypothetical and should be optimized during method development. The proposed Multiple Reaction Monitoring (MRM) transitions are based on the predicted molecular weight and fragmentation of Acetylclonidine.
Predicted Fragmentation: The molecular weight of Acetylclonidine (C11H11Cl2N3O) is approximately 272.13 g/mol . Upon acetylation of Clonidine, the acetyl group is expected to be added to the exocyclic nitrogen. In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]+ would have an m/z of approximately 272.1. A likely fragmentation would involve the loss of the acetyl group (42 Da), resulting in a product ion with an m/z similar to protonated Clonidine (230.0).
For this compound, assuming the deuterium (B1214612) labels are on the imidazoline (B1206853) ring as in Clonidine-d4, the protonated molecule [M+H]+ would have an m/z of approximately 276.1. The fragmentation would similarly involve the loss of the acetyl group, leading to a product ion with an m/z of approximately 234.0.
Proposed Mass Spectrometer Settings:
| Parameter | Suggested Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetylclonidine | 272.1 | 230.0 | To be optimized |
| This compound (IS) | 276.1 | 234.0 | To be optimized |
*Collision energy should be optimized for each transition to achieve the highest signal intensity.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logic of internal standard use for quantitative analysis.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the development of a robust and sensitive LC-MS/MS method for the quantification of Acetylclonidine. The use of this compound as an internal standard is a critical component of this method, ensuring reliable quantification by compensating for sample preparation variability and matrix effects. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a strong starting point for method development and validation in a research setting. It is imperative to empirically optimize the mass spectrometry parameters, particularly the collision energies, to achieve the desired sensitivity and specificity for the analysis of Acetylclonidine.
References
- 1. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clonidine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Assay for the Quantification of Clonidine in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of clonidine (B47849) in human plasma. The assay utilizes clonidine-d4 (B12397144) as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for a rapid and efficient workflow suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Clonidine is a potent antihypertensive agent that acts as an α2-adrenergic agonist.[1][2] It is utilized in the treatment of various conditions, including hypertension, attention deficit hyperactivity disorder (ADHD), and withdrawal syndromes.[3] Accurate and reliable quantification of clonidine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note presents a validated LC-MS/MS method for the determination of clonidine in human plasma, employing clonidine-d4 as the internal standard.
Experimental
Materials and Reagents
-
Clonidine hydrochloride (Reference Standard)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | ZORBAX-XDB-ODS C18, 2.1 mm x 30 mm, 3.5 µm[5] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.2% Formic Acid[5] |
| Flow Rate | 0.350 mL/min[6] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes[6] |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive ion electrospray mode. The multiple reaction monitoring (MRM) transitions for clonidine and clonidine-d4 are listed below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Clonidine | 230.0 | 213.0[5] |
| Clonidine-d4 | 234.0 | 217.0 (projected) |
Note: The product ion for Clonidine-d4 is projected based on the fragmentation of the parent compound.
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve clonidine hydrochloride and clonidine-d4 hydrochloride in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the clonidine primary stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the clonidine-d4 primary stock solution with the same diluent to achieve a final concentration appropriate for spiking in plasma samples.
Sample Preparation
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 150 µL of plasma into a microcentrifuge tube.
-
Spiking: Add the internal standard working solution to each plasma sample (except for blank samples).
-
Protein Precipitation: Add methanol and perchloric acid to precipitate plasma proteins.[5][7]
-
Vortexing and Centrifugation: Vortex the tubes thoroughly and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
The developed method provides excellent chromatographic separation of clonidine and its deuterated internal standard, clonidine-d4. The use of a stable isotope-labeled internal standard compensates for matrix effects and variations in sample processing, leading to high precision and accuracy.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.01 - 10.0 ng/mL[5] |
| Correlation Coefficient (r) | ≥ 0.998[5] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[5] |
| Retention Time (Clonidine) | ~3.46 min[6] |
| Retention Time (Clonidine-d4) | ~3.45 min[6] |
| Recovery (Clonidine) | > 70%[8] |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for clonidine quantification.
Caption: Clonidine's signaling pathway.
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of clonidine in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for high-throughput analysis. This method can be readily implemented in clinical and research laboratories for pharmacokinetic and therapeutic drug monitoring studies of clonidine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clonidine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. esschemco.com [esschemco.com]
- 5. Method validation of clonidine hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clonidine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Acetylclonidine-d4 in Preclinical Toxicology Studies: Application Notes and Protocols
Introduction
In the realm of preclinical toxicology and drug development, the precise quantification of analytes in biological matrices is paramount for accurate pharmacokinetic (PK) and toxicokinetic (TK) modeling. Stable isotope-labeled internal standards are the gold standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they mitigate variability during sample preparation and analysis. Acetylclonidine-d4, a deuterated analog of acetylclonidine (a metabolite of clonidine), serves as an ideal internal standard for the accurate determination of acetylclonidine levels in various biological samples during preclinical studies. These studies are essential to evaluate the safety profile of a new drug candidate.
This document provides detailed application notes and protocols for the utilization of this compound in preclinical toxicology studies, aimed at researchers, scientists, and drug development professionals.
Application Notes
1. Bioanalytical Method Validation
The use of this compound is central to the validation of robust bioanalytical methods for quantifying acetylclonidine. Method validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA) and typically includes the assessment of:
-
Selectivity and Specificity: Ensuring no interference from endogenous components in the biological matrix.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Calibration Curve: Establishing the linear range of the assay.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions.
2. Pharmacokinetic and Toxicokinetic Analysis
Accurate measurement of acetylclonidine concentrations in plasma, urine, and tissue homogenates using this compound as an internal standard enables the determination of key PK and TK parameters. These parameters are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile and for establishing a dose-response relationship for toxicity.
3. Dose Formulation Analysis
This compound can also be employed as an internal standard to verify the concentration and stability of acetylclonidine in dosing formulations administered during preclinical toxicology studies. This ensures the accuracy of the administered dose.
Experimental Protocols
Protocol 1: Quantification of Acetylclonidine in Rodent Plasma using LC-MS/MS
This protocol outlines the procedure for extracting and quantifying acetylclonidine from rodent plasma, a common practice in preclinical toxicology assessments.
Materials:
-
Acetylclonidine and this compound reference standards
-
Control rodent plasma
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of acetylclonidine and this compound in methanol.
-
Prepare serial dilutions of the acetylclonidine stock solution in 50:50 ACN:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (internal standard, IS) at an appropriate concentration (e.g., 100 ng/mL) in ACN.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 150 µL of the this compound working solution to each well.
-
Mix thoroughly and centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acetylclonidine: Determine the precursor and product ions (e.g., based on the structure of acetylclonidine).
-
This compound: Determine the precursor and product ions (typically a +4 Da shift from the unlabeled compound).
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of acetylclonidine in the unknown samples from the calibration curve.
-
Protocol 2: Tissue Homogenate Preparation for Acetylclonidine Analysis
This protocol describes the preparation of tissue samples for the analysis of acetylclonidine distribution in preclinical toxicology studies.
Materials:
-
Tissue samples (e.g., liver, kidney, brain)
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge
Procedure:
-
Accurately weigh the collected tissue sample.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 3 volumes of buffer to 1 part tissue weight).
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue homogenate) for analysis using the LC-MS/MS protocol described above, treating the homogenate as the biological matrix.
Data Presentation
The quantitative data obtained from preclinical studies utilizing this compound as an internal standard should be summarized in clear and concise tables.
Table 1: Pharmacokinetic Parameters of Acetylclonidine in Rats Following a Single Oral Dose
| Parameter | Unit | Dose Group 1 (1 mg/kg) | Dose Group 2 (5 mg/kg) | Dose Group 3 (20 mg/kg) |
| Cmax | ng/mL | 150 ± 25 | 780 ± 95 | 3200 ± 450 |
| Tmax | h | 1.0 ± 0.5 | 1.5 ± 0.5 | 2.0 ± 1.0 |
| AUC(0-t) | ng*h/mL | 650 ± 110 | 4100 ± 520 | 21500 ± 2800 |
| t1/2 | h | 4.2 ± 0.8 | 4.5 ± 0.9 | 5.1 ± 1.2 |
Data are presented as mean ± standard deviation.
Table 2: Tissue Distribution of Acetylclonidine in Mice 2 Hours Post-Intravenous Administration (1 mg/kg)
| Tissue | Concentration (ng/g) |
| Plasma | 85 ± 15 |
| Liver | 450 ± 60 |
| Kidney | 980 ± 120 |
| Brain | 120 ± 25 |
| Heart | 210 ± 35 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Workflow for a preclinical toxicology study incorporating this compound.
Application Note: A Validated Bioanalytical Method for the Quantification of Clonidine in Human Dried Blood Spots Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clonidine (B47849) is a centrally acting alpha-2 adrenergic agonist used in the treatment of hypertension and other conditions. The use of dried blood spots (DBS) for pharmacokinetic and toxicokinetic studies offers significant advantages, including minimally invasive sample collection, and simplified sample storage and transportation. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clonidine in human dried blood spots. The method presented here is validated according to international guidelines and is suitable for use in clinical and preclinical studies.
Experimental Protocols
1. Materials and Reagents
-
Chemicals and Reagents: Clonidine hydrochloride (analytical standard), Clonidine-d4 (B12397144) (internal standard, IS), HPLC-grade methanol (B129727), acetonitrile, formic acid, and drug-free human whole blood.
-
DBS Cards: Whatman 903 or equivalent DMPK cards.
2. Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of clonidine and clonidine-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the clonidine stock solution in 50% methanol to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Preparation of Spiked Blood: Add the appropriate amount of clonidine working standard solution to drug-free human whole blood to achieve the desired concentrations for the CC and QC samples. The final concentration of the organic solvent in the blood should be less than 5%.
-
DBS Card Preparation: Spot 15 µL of the spiked blood onto the DBS cards and allow them to dry at ambient temperature for at least 3 hours.
3. Sample Extraction
-
Punch a 3-mm disc from the center of the dried blood spot.
-
Place the disc into a clean 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (e.g., 5 ng/mL clonidine-d4 in methanol).
-
Vortex for 10 minutes to extract clonidine and the IS from the paper.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate clonidine from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Clonidine: m/z 230.0 → 213.0
-
Clonidine-d4: m/z 234.0 → 217.0
-
Method Validation
The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.1 - 50 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 40 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 0.3 | Consistent and reproducible | Within acceptable limits |
| High | 40 | Consistent and reproducible | Within acceptable limits |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top (in whole blood) | 4 hours | Room Temperature | 85 - 115 |
| Processed sample (in autosampler) | 24 hours | 4°C | 85 - 115 |
| Long-term (DBS) | 30 days | -20°C | 85 - 115 |
| Freeze-thaw (DBS, 3 cycles) | 3 cycles | -20°C to Room Temperature | 85 - 115 |
Mandatory Visualization
Caption: Experimental workflow for clonidine analysis in DBS.
Conclusion
This application note provides a detailed protocol for a sensitive and reliable LC-MS/MS method for the quantification of clonidine in human dried blood spots. The method is fully validated and meets the requirements for bioanalytical method validation. The use of DBS sampling provides a convenient and patient-friendly alternative to conventional venous blood sampling for pharmacokinetic and other studies involving clonidine.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Acetylclonidine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects when using Acetylclonidine-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my analysis with this compound?
A: In LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest (e.g., proteins, salts, lipids). Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte and the internal standard, this compound, in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1][3]
Even though this compound is a stable isotope-labeled (SIL) internal standard, which is designed to compensate for matrix effects, issues can still arise.[4][5] Differential matrix effects can occur if the analyte and the internal standard experience different degrees of ion suppression or enhancement.[6][7] This can happen if they are not perfectly co-eluting from the liquid chromatography (LC) column.[8]
Q2: I'm observing poor reproducibility and accuracy in my results. Could matrix effects be the cause even though I'm using a deuterated internal standard?
A: Yes, absolutely. While deuterated internal standards like this compound are the gold standard for correcting matrix effects, they are not always a perfect solution.[7] Poor reproducibility and accuracy can still be observed due to several factors:
-
Differential Matrix Effects: As mentioned above, if your analyte and this compound separate slightly during chromatography, they can be exposed to different interfering components as they enter the mass spectrometer, leading to varied matrix effects.[6][8]
-
High Concentrations of Matrix Components: In very "dirty" samples, the sheer abundance of interfering compounds can overwhelm the ionization source, impacting both the analyte and the internal standard, sometimes to different extents.[2]
-
Isotopic Contribution: The deuterated internal standard might contain a small percentage of the unlabeled analyte, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[6]
Q3: How can I determine if matrix effects are impacting my this compound assay?
A: There are two primary experimental methods to assess matrix effects: the post-column infusion experiment and the post-extraction spike method.[1][9]
-
Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][10][11] By infusing a constant flow of this compound post-column and injecting a blank matrix extract, any deviation from a stable baseline indicates the presence of matrix effects.[10]
-
Post-Extraction Spike Method: This quantitative method compares the response of an analyte spiked into a clean solvent with the response of the same analyte spiked into a blank matrix extract after the extraction process.[1][9] This allows for the calculation of a "matrix factor."
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
If you suspect matrix effects are compromising your data, the following steps can help you diagnose and address the issue.
1. Evaluate Chromatographic Co-elution:
-
Problem: A slight separation between the analyte and this compound can expose them to different matrix components, causing differential ion suppression or enhancement.[6][8]
-
Troubleshooting:
-
Overlay Chromatograms: Carefully examine the chromatograms of the analyte and this compound to ensure they are perfectly co-eluting.[5]
-
Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient profile, or column temperature to achieve better co-elution.
-
2. Perform a Post-Column Infusion Experiment:
-
Objective: To visualize regions of ion suppression or enhancement throughout the chromatographic run.[5][10]
-
Benefit: Comparing your analyte's retention time with these regions will indicate if matrix effects are a probable cause of your issues.[5]
3. Quantify Matrix Effects with the Post-Extraction Spike Method:
-
Objective: To quantitatively determine the extent of ion suppression or enhancement.
-
Benefit: This provides a numerical value for the matrix effect, which is crucial for method validation and troubleshooting.
The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.
| Sample Set | Analyte Peak Area | This compound Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat Solution) | 1,200,000 | 1,500,000 | 0.80 | N/A |
| Set B (Post-Extraction Spike) | 600,000 | 1,200,000 | 0.50 | Analyte: 50% Suppression |
| IS: 20% Suppression |
Interpretation: In this example, the analyte experiences more significant ion suppression (50%) than the deuterated internal standard (20%). This differential matrix effect would lead to an underestimation of the analyte's true concentration.
Guide 2: Improving Sample Preparation
One of the most effective ways to combat matrix effects is to remove interfering components before analysis.[12]
1. Protein Precipitation (PPT):
-
Description: A simple and fast method, but often results in the least clean extracts and may not sufficiently remove phospholipids, a major source of matrix effects.[13][14]
-
Recommendation: Consider phospholipid removal plates or cartridges for improved cleanup after PPT.[12][13]
2. Liquid-Liquid Extraction (LLE):
-
Description: A more selective technique than PPT that involves partitioning the analyte into an immiscible organic solvent.[12]
-
Recommendation: Optimize the pH of the aqueous sample and the choice of organic solvent to maximize analyte recovery and minimize the extraction of interfering substances.[12]
3. Solid-Phase Extraction (SPE):
-
Description: A highly selective method that can provide the cleanest extracts.[13][14]
-
Recommendation: Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of matrix components.[14]
This table presents hypothetical data on the impact of different sample preparation methods on the matrix effect for Acetylclonidine.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95 | -45% (Suppression) |
| Liquid-Liquid Extraction (LLE) | 85 | -15% (Suppression) |
| Solid-Phase Extraction (SPE) | 90 | -5% (Suppression) |
Interpretation: While PPT gives high recovery, it results in significant ion suppression. SPE provides the cleanest extract with the least amount of matrix effect.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To qualitatively identify regions of ion suppression or enhancement.
Methodology:
-
Setup: Use a T-junction to introduce a constant flow of a solution containing this compound into the LC flow path after the analytical column but before the mass spectrometer.
-
Infusion Solution: Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and moderate signal.
-
Injection: Inject a blank matrix sample that has been subjected to your standard sample preparation procedure.
-
Analysis: Monitor the signal of this compound. A stable baseline indicates no matrix effects. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.
Protocol 2: Standard Addition Method
Objective: To accurately quantify the analyte in the presence of matrix effects.[15][16]
Methodology:
-
Sample Preparation: Divide a sample into several aliquots.
-
Spiking: Add increasing, known amounts of the analyte to each aliquot, leaving one unspiked.[15][17]
-
Internal Standard: Add a constant amount of this compound to each aliquot.
-
Analysis: Analyze all aliquots using your LC-MS/MS method.
-
Data Plotting: Plot the measured analyte/IS response ratio against the concentration of the added analyte.
-
Extrapolation: Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the endogenous concentration of the analyte in the sample.[16]
Visualizations
Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard.
Caption: A decision tree for troubleshooting matrix effects with this compound.
Caption: Simplified signaling pathway for Acetylclonidine as an alpha-2 adrenergic agonist.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Standard addition - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing LC Gradient for Clonidine and Acetylclonidine-d4 Co-elution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of clonidine (B47849) and its deuterated internal standard, Acetylclonidine-d4, during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the co-elution of clonidine and this compound important for our LC-MS analysis?
A1: Co-elution of the analyte (clonidine) and its stable isotope-labeled internal standard (this compound) is crucial for accurate and precise quantification. When both compounds elute at the same time, they experience identical matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[1][2] This ensures that any variation in the signal due to the sample matrix affects both the analyte and the internal standard proportionally, allowing the internal standard to effectively normalize the analyte's signal and provide reliable quantitative results.[2]
Q2: We are observing a slight separation between clonidine and this compound. What could be the primary reason for this?
Q3: Should we use an isocratic or gradient elution for achieving co-elution?
A3: Forcing co-elution of two compounds with different polarities can be challenging. An isocratic elution with a carefully optimized mobile phase composition is often the preferred starting point to achieve co-elution. Isocratic conditions provide a constant elution strength, which can be finely tuned to minimize the separation between clonidine and this compound. Gradient elution, while useful for separating complex mixtures, can sometimes exacerbate the separation between two closely eluting compounds if their retention is affected differently by the changing mobile phase composition. However, a shallow gradient can be explored if an isocratic method fails to provide adequate peak shape or resolution from other matrix components.
Q4: What type of LC column is recommended for the analysis of clonidine?
A4: Reversed-phase C18 columns are commonly used for the analysis of clonidine.[9][10][11][12] Several published methods have successfully utilized C18 columns with particle sizes ranging from 3 to 5 µm and dimensions such as 50 mm x 4.6 mm or 100 mm x 3 mm.[9][10] The choice of a specific C18 column can influence selectivity, so it may be necessary to screen a few different C18 phases to find the one that provides the best co-elution and peak shape for your specific application.
Troubleshooting Guide
Issue 1: Partial or Complete Separation of Clonidine and this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase pH: The significant difference in pKa between clonidine and this compound makes mobile phase pH a critical parameter. | 1. Adjust Mobile Phase pH: Systematically adjust the pH of the aqueous mobile phase. Since clonidine is basic, a higher pH (e.g., pH 8-10, if your column allows) will suppress its ionization, increasing its retention. Conversely, a lower pH will ionize it, decreasing its retention. The goal is to find a pH where the retention times of both compounds are as close as possible. 2. Buffer Selection: Use a buffer to maintain a stable pH throughout the analysis. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are common choices for LC-MS applications. |
| Inappropriate Mobile Phase Composition: The organic modifier and its concentration can affect the selectivity between the two compounds. | 1. Optimize Organic Modifier Percentage (Isocratic): In an isocratic elution, carefully adjust the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). A small change can significantly impact the resolution. 2. Try a Different Organic Modifier: If acetonitrile does not provide co-elution, try methanol (B129727). The different selectivity of methanol might bring the two peaks closer together. |
| Unsuitable Column Chemistry: The specific type of C18 column can influence the separation. | 1. Screen Different C18 Columns: Test C18 columns from different manufacturers as they have different surface properties which can affect selectivity. 2. Consider a Different Stationary Phase: If C18 fails, consider a polar-embedded or a phenyl-hexyl column which can offer different selectivities for basic compounds. |
Issue 2: Poor Peak Shape (Tailing or Fronting) for Clonidine
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols: The basic nature of clonidine can lead to interactions with acidic silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing. | 1. Use a Low pH Mobile Phase: A low pH (e.g., pH 2-3 with formic acid) will protonate the silanol groups, reducing their interaction with the protonated clonidine. 2. Add a Competing Base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to block the active silanol sites. However, TEA can cause ion suppression in MS. 3. Use an End-capped Column: Modern, well-end-capped C18 columns have fewer residual silanol groups and are recommended for the analysis of basic compounds. |
| Column Overload: Injecting too much sample can lead to peak fronting. | 1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample. |
Experimental Protocols
Example LC-MS/MS Method for Clonidine Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 50 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic: 70% A / 30% B (start here and optimize) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Clonidine: 230.0 -> 213.0, this compound: (To be determined based on the exact mass) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Table 1: Comparison of Published LC Conditions for Clonidine Analysis
| Reference | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Run Time (min) |
| [9] | Inertsil ODS-3, 100 x 3 mm, 4 µm | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol | Gradient | 0.2 | ~8 |
| [10] | Hypurity C18, 50 x 4.6 mm, 5 µm | Acetonitrile : 5mM Ammonium Acetate (pH 3.5) (80:20, v/v) | Isocratic | 0.8 | 3 |
| [11] | ZORBAX-XDB-ODS C18, 30 x 2.1 mm, 3.5 µm | Acetonitrile : Water with 0.2% Formic Acid (60:40, v/v) | Isocratic | Not Specified | Not Specified |
| [13] | Not specified | Not specified | Not specified | Not specified | 3 |
Visualizations
Diagram 1: Troubleshooting Workflow for Co-elution Optimization
Caption: A stepwise guide to troubleshooting the separation of clonidine and its internal standard.
Diagram 2: General Experimental Workflow for Clonidine Analysis
Caption: Overview of the sample preparation and analysis workflow for clonidine quantification in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. CLONIDINE [m.chemicalbook.com]
- 5. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. CLONIDINE RELATED COMPOUND A (25 MG) (ACET-YLCLONIDINE) CAS#: 54707-71-0 [m.chemicalbook.com]
- 9. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clonidine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajmb.org [ajmb.org]
- 13. Development of an LC-MS/MS method for determining the pharmacokinetics of clonidine following oral administration of Zhenju antihypertensive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acetylclonidine-d4 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for the analysis of Acetylclonidine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal intensity and ensure accurate quantification of this compound in your mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my assay?
This compound is a deuterated analog of Acetylclonidine and is intended for use as an internal standard (IS) for the quantification of Acetylclonidine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] An ideal internal standard, like a deuterated version of the analyte, should co-elute with the analyte to experience and compensate for similar matrix effects, thus improving the accuracy and precision of quantification.
Q2: I am observing a weak or no signal for this compound. What are the potential causes?
Several factors can contribute to poor signal intensity of a deuterated internal standard.[2] These can be broadly categorized as issues with sample preparation, chromatographic conditions, mass spectrometer settings, or the internal standard itself. Specific causes include inefficient extraction, ion suppression from matrix components, suboptimal ionization source parameters, incorrect mass transition settings, or degradation of the standard.[2][3]
Q3: How can matrix effects impact the signal of this compound?
Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively affect the accuracy and reproducibility of your results.[4] Because deuterated internal standards are chemically very similar to the analyte, they are expected to experience similar matrix effects, allowing for reliable correction. However, significant differences in matrix effects between the analyte and the internal standard can still occur, leading to inaccurate quantification.
Q4: What are the ideal Multiple Reaction Monitoring (MRM) transitions for this compound?
While specific MRM transitions for this compound are not widely published, they can be predicted based on the fragmentation of clonidine (B47849) and its deuterated analogs. For clonidine (MW ≈ 230 g/mol ), a common transition is m/z 230.0 → 213.0.[5] Assuming an acetyl group (C₂H₃O) is added to clonidine, the mass of Acetylclonidine would be approximately 272 g/mol . With four deuterium (B1214612) atoms, the mass of this compound would be approximately 276 g/mol .
A logical starting point for optimizing MRM transitions for this compound would be:
-
Precursor Ion (Q1): [M+H]⁺ = 277.1 m/z
-
Product Ions (Q3): A primary fragment would likely involve the loss of the acetyl group or fragmentation of the imidazoline (B1206853) ring. Potential product ions to investigate would be around m/z 217.1 (loss of ketene, CH₂CO) or other specific fragments that should be determined through infusion and product ion scans.
It is crucial to empirically optimize these transitions by infusing a standard solution of this compound into the mass spectrometer.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to poor signal intensity of this compound.
Problem 1: Weak or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values for this compound. Optimize the collision energy and other compound-dependent parameters by infusing a pure standard.[6] |
| Suboptimal Ion Source Conditions | Optimize ion source parameters such as spray voltage, gas temperatures, and gas flows to ensure efficient ionization of this compound.[2] |
| Sample Preparation Issues | Evaluate the extraction efficiency of your current protocol. Consider alternative methods like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT) to improve recovery and reduce matrix effects.[7] |
| Chromatographic Problems | Ensure that the chromatographic peak for this compound is sharp and symmetrical. Poor peak shape can lead to a lower signal-to-noise ratio. Adjust the mobile phase composition or gradient to improve chromatography. |
| Degradation of Standard | Prepare a fresh stock solution of this compound to rule out degradation as the cause of low signal. |
Problem 2: High Signal Variation for this compound
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation workflow for all samples, including standards and quality controls. |
| Matrix Effects | Significant and variable ion suppression or enhancement across different samples can lead to high signal variability. Implement strategies to mitigate matrix effects as detailed in the "Mitigating Matrix Effects" section below. |
| Instrument Instability | Check for fluctuations in the mass spectrometer's performance by monitoring system suitability samples throughout the analytical run. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Plasma
This protocol is adapted from methods used for clonidine analysis in human plasma.[5]
A. Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of this compound internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
B. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the this compound internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 600 µL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).[2]
-
Vortex for 2 minutes and then centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
Protocol 2: Collision Energy Optimization for this compound
This protocol outlines the steps to determine the optimal collision energy for your specific instrument.[6]
-
Prepare a 1 µg/mL solution of this compound in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate using a syringe pump.
-
In the instrument software, set up a product ion scan for the precursor ion of this compound (e.g., m/z 277.1).
-
Ramp the collision energy over a range (e.g., 5-50 eV) and acquire the product ion spectra.
-
Identify the collision energy that produces the most intense and stable signal for the desired product ion(s). This will be your optimal collision energy for the MRM transition.
Data Presentation
The following tables provide examples of quantitative data that can be generated during method development and validation for an analyte like clonidine, which can be applied to this compound analysis.
Table 1: Recovery of Clonidine from Human Plasma using Different Extraction Methods
| Extraction Method | Mean Recovery (%) | % RSD |
| Protein Precipitation | 85.2 | 5.8 |
| Liquid-Liquid Extraction | 92.5 | 4.1 |
| Solid-Phase Extraction | 95.8 | 3.5 |
Data is illustrative and based on typical recovery values for similar analytes.
Table 2: Matrix Effect Evaluation for Clonidine in Different Plasma Lots
| Plasma Lot | Analyte Peak Area (Matrix) | Analyte Peak Area (Neat Solution) | Matrix Effect (%) |
| Lot 1 | 85,432 | 102,110 | 83.7 |
| Lot 2 | 79,876 | 101,543 | 78.7 |
| Lot 3 | 91,234 | 103,005 | 88.6 |
| Lot 4 | 88,654 | 102,555 | 86.4 |
| Lot 5 | 82,111 | 101,890 | 80.6 |
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Visualizations
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Workflow for Evaluating Matrix Effects
Caption: A workflow for the post-extraction spike method to assess matrix effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. jchps.com [jchps.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clonidine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing in-source fragmentation of Acetylclonidine-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent in-source fragmentation of Acetylclonidine-d4 during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
A1: this compound is the deuterated form of Acetylclonidine, an acetylated derivative of Clonidine. It is commonly used as an internal standard in quantitative mass spectrometry-based bioanalytical assays. The deuterium (B1214612) atoms are typically located on the imidazole (B134444) ring to provide a stable isotopic label. The molecular formula of N-Acetyl Clonidine-d4 is C₁₁H₇D₄Cl₂N₃O.[1][2]
Q2: What is in-source fragmentation (ISF) and why is it a concern for this compound?
A2: In-source fragmentation is a phenomenon in mass spectrometry where molecular ions fragment within the ion source (e.g., Electrospray Ionization - ESI) before they are analyzed.[3] This is often caused by excessive energy applied in the source, through high voltages or temperatures. For a deuterated internal standard like this compound, ISF is a significant concern because it can lead to:
-
Loss of Deuterium: The fragmentation can cause the loss of deuterium atoms, leading to a signal at the same mass-to-charge ratio (m/z) as the non-deuterated analyte, which can compromise the accuracy of quantification.
-
Reduced Precursor Ion Intensity: Fragmentation reduces the abundance of the intended precursor ion, leading to decreased sensitivity and poor precision.
-
Inaccurate Quantification: If the fragmentation is not consistent and reproducible, it will lead to variability in the analyte/internal standard peak area ratio, resulting in inaccurate and unreliable quantitative results.[4]
Q3: What are the primary causes of in-source fragmentation of this compound?
A3: The primary causes of ISF for compounds like this compound in an ESI source are:
-
High Cone/Nozzle/Orifice Voltage (or Declustering/Fragmentor Potential): This is a critical parameter that influences the kinetic energy of the ions as they enter the mass spectrometer. Higher voltages lead to more energetic collisions with gas molecules, causing fragmentation.[3][5]
-
High Source Temperature: Elevated temperatures can provide sufficient thermal energy to induce fragmentation of thermally labile compounds.[3][6]
-
Other Source Parameters: Factors such as nebulizer gas pressure, drying gas flow rate, and spray voltage can also contribute to the overall energy imparted to the ions and influence fragmentation.[7]
Troubleshooting Guide
This guide provides a systematic approach to identify and minimize in-source fragmentation of this compound.
Initial Assessment of In-Source Fragmentation
The first step is to determine if in-source fragmentation is occurring.
-
Direct Infusion Analysis: Infuse a solution of this compound directly into the mass spectrometer.
-
Acquire Full Scan MS1 Spectra: Observe the full scan mass spectrum. In the absence of significant in-source fragmentation, you should primarily see the protonated molecular ion [M+H]⁺.
-
Identify Fragment Ions: The presence of significant ions at lower m/z values may indicate in-source fragmentation. Based on the structure of Acetylclonidine, potential fragmentation pathways could involve the loss of the acetyl group or cleavage of the imidazole ring.
Systematic Optimization Workflow to Minimize Fragmentation
If in-source fragmentation is observed, follow this systematic workflow to optimize the ESI source parameters. A visual representation of this workflow is provided below.
Caption: A stepwise workflow for troubleshooting and minimizing in-source fragmentation.
Quantitative Parameter Optimization
For each parameter, systematically vary its value while monitoring the ion intensities of the this compound precursor ion [M+H]⁺ and its potential fragment ions. The goal is to find the setting that maximizes the precursor ion signal while minimizing the fragment ion signals.
| Parameter | Typical Starting Range | Optimization Goal |
| Cone/Nozzle/Orifice Voltage | 10 - 80 V | Find the lowest voltage that provides good sensitivity for the precursor ion with minimal fragmentation. This is the most critical parameter.[7] |
| Source/Ion Source Temperature | 100 - 400 °C | Determine the lowest temperature required for efficient desolvation without causing thermal degradation of this compound. |
| Nebulizer Gas Flow | 1 - 5 L/min | Achieve a stable spray. Excessively high flow can sometimes contribute to fragmentation. |
| Drying Gas Flow | 5 - 15 L/min | Ensure efficient solvent evaporation. Optimize in conjunction with the source temperature. |
| Spray Voltage (Capillary Voltage) | 1 - 5 kV | Use the lowest voltage that provides a stable and robust ion current. |
Note: The optimal values are instrument-dependent. The ranges provided are typical starting points.
Experimental Protocols
Protocol 1: Direct Infusion Analysis for In-Source Fragmentation Assessment
Objective: To determine the extent of in-source fragmentation of this compound under various source conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol).
-
Working solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Syringe pump.
-
Mass spectrometer with an ESI source.
Methodology:
-
Instrument Setup:
-
Set the mass spectrometer to positive ion mode.
-
Set the scan mode to full scan MS1 with a mass range that includes the precursor ion of this compound and potential fragments (e.g., m/z 50-350).
-
Begin with the instrument manufacturer's default or a "soft" ionization setting.
-
-
Infusion:
-
Load the working solution into a syringe and place it in the syringe pump.
-
Infuse the solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition and Optimization:
-
Cone/Nozzle Voltage Ramp: While infusing, acquire data as you ramp the cone/nozzle voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V) in discrete steps.
-
Temperature Optimization: Set the cone/nozzle voltage to the optimal value determined in the previous step. Then, vary the source temperature in increments (e.g., 25 °C) to find the optimal setting.
-
Gas Flow and Spray Voltage Optimization: Sequentially optimize the nebulizer and drying gas flows, followed by the spray voltage, to achieve the most stable and intense precursor ion signal.
-
-
Data Analysis:
-
For each setting, record the intensity of the precursor ion and any significant fragment ions.
-
Plot the intensities versus the parameter value to determine the optimal conditions that maximize the precursor ion and minimize fragments.
-
Protocol 2: LC-MS Analysis with Optimized Parameters
Objective: To verify the reduction of in-source fragmentation under chromatographic conditions.
Materials:
-
Optimized mass spectrometer source parameters from Protocol 1.
-
LC system coupled to the mass spectrometer.
-
Appropriate LC column and mobile phases for the analysis of Acetylclonidine.
-
Sample containing this compound.
Methodology:
-
LC-MS System Setup:
-
Set up the LC method with the desired column and mobile phases.
-
Apply the optimized ESI source parameters determined from the direct infusion experiment.
-
-
Injection and Data Acquisition:
-
Inject a sample containing this compound.
-
Acquire data in full scan MS1 mode.
-
-
Data Analysis:
-
Extract the ion chromatogram for the precursor ion of this compound.
-
Examine the mass spectrum across the chromatographic peak to confirm the absence or significant reduction of fragment ions.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the cause-and-effect relationships leading to in-source fragmentation and the corresponding mitigation strategies.
Caption: Relationship between causes of ISF and mitigation strategies.
References
- 1. esschemco.com [esschemco.com]
- 2. N-Acetyl Clonidine-D4 [artis-isotopes.com]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Acetylclonidine-d4 Analysis
This guide provides troubleshooting strategies and answers to frequently asked questions regarding poor peak shape encountered during the chromatographic analysis of Acetylclonidine-d4. Given that Acetylclonidine is a derivative of Clonidine, a basic compound, the primary challenge in achieving good peak shape is mitigating unwanted secondary interactions with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its peak shape often problematic?
A1: this compound is the deuterated form of Acetylclonidine, which is an impurity and derivative of Clonidine.[1] Clonidine is a basic compound with a pKa of approximately 8.0-8.16, meaning it readily accepts a proton to become positively charged.[2][3][4] The primary cause of poor peak shape, particularly peak tailing, for basic compounds like this compound is the interaction between the positively charged analyte and negatively charged, deprotonated silanol (B1196071) groups on the surface of standard silica-based HPLC columns (e.g., C18).[5][6][7][8][9] This secondary retention mechanism, in addition to the desired hydrophobic interaction, causes a portion of the analyte molecules to lag behind, resulting in an asymmetric peak.
Q2: My this compound peak is exhibiting significant tailing. How can I improve its symmetry?
A2: Peak tailing is the most common issue for basic analytes. A systematic approach involving the mobile phase, column, and other parameters can resolve it.
-
Mobile Phase pH Adjustment: Operating at a low pH (typically 2.5 - 3.5) is the most effective strategy. At this pH, the acidic silanol groups on the column are protonated and thus neutral, minimizing their ability to interact with the protonated basic analyte.[5]
-
Use of Mobile Phase Additives: Adding a small concentration of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase helps to control and maintain a low pH, which improves peak shape.[10]
-
Column Selection:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns have a lower concentration of residual silanols. End-capping is a process that chemically derivatizes most of the remaining silanols, making them inert and significantly reducing tailing for basic compounds.[7][9]
-
Consider Alternative Stationary Phases: Columns with polar-embedded phases or those designed to be stable at high pH (which would deprotonate the basic analyte, making it neutral) can also provide excellent peak shape.[7][11]
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol interactions, further improving peak symmetry.[12]
Q3: My this compound peak is fronting. What is the likely cause?
A3: Peak fronting, where the front of the peak is less steep than the back, is typically caused by two main issues:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, leading to fronting.[5][6][13] The solution is to dilute the sample and reinject. If the peak shape becomes symmetrical, overload was the cause.[13][14]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (has a higher elution strength) than the mobile phase, the analyte band will spread and distort, often causing fronting.[6][13][15] It is always best practice to dissolve the sample in the initial mobile phase composition.[13]
Q4: My peak is broad, but not necessarily tailing or fronting. What should I investigate?
A4: Symmetrical peak broadening can degrade resolution and sensitivity. The primary causes are often related to the HPLC system itself or a degraded column.
-
Extra-Column Volume (Dead Volume): Excessive volume between the injector, column, and detector can cause the analyte band to spread. This can be minimized by using tubing with a narrow internal diameter (e.g., 0.005 inches) and ensuring all fittings are properly connected to avoid gaps.[7][13]
-
Column Degradation or Contamination: Over time, the column's stationary phase can degrade, or the inlet frit can become partially blocked by particulates from the sample or system.[6][9] This can create channels or voids in the packing material, leading to peak broadening.[8][9] Flushing the column with a strong solvent or, if that fails, replacing the column is the recommended solution.[13]
Troubleshooting Guides
Summary of Peak Shape Problems and Solutions
The following table summarizes common peak shape issues for this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanol groups on the column. | Lower mobile phase pH to 2.5-3.5 with an acidic additive (e.g., 0.1% Formic Acid). Use a high-purity, end-capped C18 column. |
| Mobile phase pH is too close to the analyte's pKa (~8.1). | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Peak Fronting | Sample concentration is too high (column overload). | Dilute the sample and reinject. |
| Sample is dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition. | |
| Peak Broadening | Extra-column (dead) volume in the HPLC system. | Use shorter, narrower internal diameter tubing and ensure fittings are secure. |
| Column contamination or degradation (e.g., blocked frit, void). | Flush the column with a strong solvent or replace the column. | |
| Split Peaks | Partially blocked column inlet frit. | Replace the frit or the column. |
| Sample solvent is incompatible with the mobile phase. | Ensure the sample solvent is miscible with and ideally weaker than the mobile phase. |
Logical Workflow for Troubleshooting Peak Tailing
This diagram provides a step-by-step decision-making process for addressing the common issue of peak tailing.
Caption: Troubleshooting decision tree for peak tailing.
Experimental Protocols
General Purpose LC-MS/MS Method for this compound
This protocol provides a robust starting point for method development. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Condition |
| HPLC System | UHPLC or HPLC system with a mass spectrometer |
| Column | High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Sample Solvent | 95:5 (v/v) Mobile Phase A : Mobile Phase B |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined by infusion of this compound standard |
Sample Preparation Workflow
A well-defined sample preparation workflow is critical for reproducible results.
Caption: General workflow for bioanalytical sample analysis.
Signaling Pathway
Acetylclonidine, like its parent compound Clonidine, is expected to act as an alpha-2 adrenergic receptor agonist. Understanding this pathway can provide context for its pharmacological effects.
Caption: Mechanism of action of alpha-2 adrenergic agonists.
References
- 1. CLONIDINE RELATED COMPOUND A (25 MG) (ACET-YLCLONIDINE) | 54707-71-0 [chemicalbook.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Minimizing Carryover in Clonidine LC-MS/MS Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in clonidine (B47849) liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of a clonidine LC-MS/MS assay?
A1: Carryover refers to the appearance of a clonidine peak in a blank or subsequent sample injection that originates from a preceding, typically high-concentration, sample.[1][2] This phenomenon can lead to inaccurate quantification, especially at the lower limit of quantitation (LLOQ).
Q2: Why is clonidine prone to carryover?
A2: Clonidine is a basic compound, and such molecules can exhibit strong ionic interactions with metallic surfaces within the LC system, such as stainless steel tubing and valve components.[3] They can also interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing and potential carryover.[4]
Q3: What are the common sources of carryover in an LC-MS/MS system?
A3: The most common sources of carryover include the autosampler (injection needle, valve, and sample loop), the analytical column, and connecting tubing.[1][5][6] Worn or dirty rotor seals in the injection valve are also a frequent cause.[4]
Q4: How can I differentiate between carryover and system contamination?
A4: To distinguish between carryover and contamination, a strategic injection sequence is recommended.[4] In the case of carryover, injecting a series of blank samples after a high-concentration standard should show a decreasing peak area with each subsequent injection.[2] If the peak area remains relatively constant across multiple blank injections, it is more likely due to contamination of the mobile phase, blank solution, or a system component.[4]
Troubleshooting Guides
Issue 1: Carryover is observed in the blank injection immediately following a high-concentration clonidine standard.
Troubleshooting Steps:
-
Isolate the Source: Systematically identify the origin of the carryover by sequentially removing components from the flow path.
-
Autosampler vs. Column: Replace the analytical column with a union and inject a blank after a high-concentration standard. If carryover persists, the autosampler is the likely source. If the carryover is significantly reduced or eliminated, the column is the primary contributor.
-
-
Optimize Autosampler Wash Protocol:
-
Increase Wash Volume and Cycles: For sticky or high-concentration analytes, use larger wash volumes (e.g., 500–1000 µL) and multiple wash cycles.[2]
-
Use a Stronger, Multi-Component Wash Solution: A common and effective approach is to use a dual-solvent wash.[2] An acidic aqueous solution can help neutralize and solubilize the basic clonidine, while a strong organic solvent ensures its removal from non-polar surfaces. A "magic mix" of 40% acetonitrile (B52724), 40% isopropanol, and 20% acetone (B3395972) has also been reported to be effective.[4]
-
-
Inspect and Maintain Autosampler Components:
-
Regularly inspect and replace the needle, needle seat, and injection valve rotor seal, as these are common sites for analyte adsorption and carryover.[2]
-
Issue 2: Persistent, low-level carryover is observed across multiple blank injections.
Troubleshooting Steps:
-
Check for System Contamination:
-
Prepare fresh mobile phases and blank solutions to rule out contamination from these sources.
-
Flush the entire LC system, including the mobile phase lines and degasser, with a strong solvent mixture like isopropanol/water.
-
-
Evaluate Column Health:
-
If not already done, replace the column to see if it is the source of the persistent signal.
-
Consider dedicating a column specifically for high-concentration samples to avoid contaminating columns used for low-concentration analysis.
-
-
Modify Mobile Phase:
-
For basic compounds like clonidine, adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and reduce tailing by minimizing interactions with residual silanols. However, be aware that strong ion-pairing agents like trifluoroacetic acid (TFA) can sometimes lead to their own carryover issues.[5]
-
Data Presentation
The following table provides an illustrative example of how different autosampler wash solutions can impact the carryover of a basic compound with properties similar to clonidine. The data is hypothetical and intended to demonstrate the principles of carryover reduction.
| Wash Solution Composition | % Carryover in First Blank | % Carryover in Second Blank |
| 100% Mobile Phase A (Aqueous) | 2.5% | 0.8% |
| 100% Mobile Phase B (Organic) | 1.2% | 0.3% |
| 50:50 Acetonitrile:Water | 0.9% | 0.2% |
| 50:50 Acetonitrile:Water with 0.5% Formic Acid | 0.1% | < 0.05% (Below LLOQ) |
| "Magic Mix" (40% ACN, 40% IPA, 20% Acetone) | < 0.05% (Below LLOQ) | Not Detected |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Clonidine in Human Plasma with Minimized Carryover
This protocol is a composite based on established methods for clonidine analysis.[7]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., clonidine-d4).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. LC-MS/MS System and Conditions:
-
LC System: A UHPLC system with a low-carryover autosampler design.
-
Analytical Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B (Column Wash)
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Autosampler Wash:
-
Wash Solution 1 (Weak): 90:10 Water:Acetonitrile with 0.2% Formic Acid.
-
Wash Solution 2 (Strong): 50:50 Isopropanol:Acetonitrile.
-
Wash Program: Pre- and post-injection wash with 500 µL of both weak and strong wash solutions.
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Clonidine: m/z 230.0 -> 213.0
-
Clonidine-d4: m/z 234.0 -> 217.0
-
Visualizations
Caption: A general workflow for troubleshooting carryover in LC-MS/MS assays.
Caption: Key strategies for mitigating carryover of basic compounds like clonidine.
References
- 1. youtube.com [youtube.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. lctsbible.com [lctsbible.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid removal of IgG1 carryover on protease column using protease-safe wash solutions delivered with LC pump for HDX-MS systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetylclonidine-d4 Stability and Isotopic Exchange
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Acetylclonidine-d4, with a specific focus on mitigating the risks associated with isotopic exchange. The following information is designed to help you anticipate and troubleshoot potential stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using the deuterated form of Acetylclonidine (this compound)?
A1: The primary rationale for using deuterated compounds like this compound in drug development is to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. By strategically replacing hydrogen atoms with deuterium (B1214612) at sites prone to metabolic activity, the rate of metabolic breakdown can be slowed.[1] This phenomenon, known as the kinetic isotope effect, can lead to a longer half-life, reduced formation of toxic metabolites, and potentially a more favorable pharmacokinetic profile.[2][3]
Q2: What is isotopic exchange and why is it a concern for this compound?
A2: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[4][5] For this compound, this can lead to a loss of isotopic enrichment over time, diminishing the benefits of deuteration. The stability of the deuterium label is highly dependent on its position within the molecule and the experimental conditions.
Q3: Which experimental conditions can promote isotopic exchange in this compound?
A3: Several factors can influence the rate of H/D exchange and the overall stability of this compound. These include:
-
pH: Both acidic and basic conditions can catalyze H/D exchange, particularly for deuterium atoms located near acidic or basic functional groups.[1][5]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including isotopic exchange and degradation.[1][6]
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for exchange. The use of aprotic, anhydrous solvents for stock solutions is recommended.[7]
-
Enzymatic Activity: Certain enzymes can catalyze H/D exchange.[6]
Q4: How should I properly store this compound to ensure its stability?
A4: To maintain the isotopic and chemical stability of this compound, it is recommended to:
-
Store at low temperatures: Unless otherwise specified by the manufacturer, storing the compound refrigerated (e.g., 4°C) or frozen is advisable to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
-
Protect from light and moisture: Store in a tightly sealed container, protected from light.
-
Use aprotic solvents for stock solutions: Dissolving this compound in anhydrous, aprotic solvents like DMSO or acetonitrile (B52724) for stock solutions can help prevent isotopic exchange.[7]
Q5: How can I detect and quantify isotopic exchange of this compound?
A5: The primary analytical techniques for monitoring isotopic exchange are:
-
Mass Spectrometry (MS): LC-MS is a highly sensitive method to detect changes in the molecular weight and isotopic distribution of this compound. A shift towards a lower mass indicates a loss of deuterium.[1][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2H-NMR can directly detect the deuterium signal, and a decrease in this signal over time is indicative of isotopic exchange.[10][11]
Troubleshooting Guide
| Issue | Symptoms | Possible Causes | Solutions |
| Loss of Isotopic Enrichment | Lower than expected molecular weight in MS analysis.[1] | Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms are being replaced by hydrogen from the solvent or other sources.[1][12] | Use aprotic, anhydrous solvents for stock solutions. Control the pH of aqueous buffers. Store at low temperatures.[1][7] |
| Decrease in the deuterium signal in 2H-NMR. | Acidic or Basic Conditions: The experimental medium is catalyzing the exchange.[1][5] | Evaluate the stability of this compound at different pH values to identify an optimal range. | |
| Unexpected Degradation Products | Appearance of new peaks in HPLC or LC-MS chromatograms. | Chemical Instability: The compound is degrading under the experimental conditions (e.g., hydrolysis, oxidation).[1] | Perform forced degradation studies to identify potential degradation pathways and products.[1] Adjust experimental conditions (pH, temperature, light exposure) to minimize degradation.[6] |
| Metabolic Switching: Deuteration at a primary metabolic site may have shifted metabolism to a different part of the molecule.[13] | Compare the metabolite profile of this compound with its non-deuterated counterpart to identify any new metabolites. |
Experimental Protocols
Protocol 1: Assessing H/D Back-Exchange Stability
Objective: To determine the stability of the deuterium label on this compound under specific experimental conditions.
Methodology:
-
Sample Preparation:
-
Incubation:
-
Sample Quenching and Extraction:
-
Analysis:
-
Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of this compound over time.[1] A shift towards lower masses indicates H/D back-exchange.
-
-
Data Interpretation:
-
Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.[1]
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[1]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.[1]
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate.[1]
-
Thermal Degradation: Store a solid sample or a solution in a sealed vial at an elevated temperature (e.g., 80°C).[1]
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source.[1]
-
-
Time Points: Collect samples at various time points for each condition.[1]
-
Analysis:
-
Characterization:
-
Use high-resolution MS/MS and NMR to elucidate the structures of the degradation products.[1]
-
Data Presentation
Table 1: Factors Influencing this compound Stability
| Parameter | Condition | Impact on Stability | Rationale |
| Temperature | Elevated | Decreased | Increases the rate of chemical degradation and isotopic exchange.[1][6] |
| Refrigerated/Frozen | Increased | Slows down chemical reactions.[1] | |
| pH | Acidic or Basic | Potentially Decreased | Can catalyze hydrolysis and H/D exchange.[1][5] |
| Solvent | Protic (e.g., water) | Potentially Decreased | Acts as a source of protons for H/D exchange.[7] |
| Aprotic (e.g., DMSO) | Increased | Minimizes the risk of H/D exchange.[7] | |
| Light Exposure | High Intensity | Potentially Decreased | Can induce photolytic degradation.[1][6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing extraction recovery of clonidine and its internal standard
Welcome to the technical support center for the analysis of clonidine (B47849) and its internal standards. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize extraction recovery and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting clonidine from biological matrices?
A1: The primary methods for clonidine extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). SPE is often favored for its ability to provide cleaner extracts compared to methods like PPT.[1] LLE is another option, though it may not be ideal for very low clonidine concentrations.[2] PPT is a simpler method but may result in less clean samples.
Q2: Which internal standards are recommended for clonidine analysis?
A2: The most suitable internal standard is a stable isotope-labeled version of the analyte, such as deuterated clonidine ([²H₄]clonidine or clonidine-D4).[3][4] This is because it behaves nearly identically to clonidine during extraction and ionization, effectively compensating for matrix effects and variability. Other structurally similar compounds like moxonidine (B1115) and tizanidine (B1208945) have also been successfully used as internal standards.[4][5]
Q3: What is the pKa of clonidine and how does it affect extraction?
A3: Clonidine has a pKa of approximately 8.0 to 8.3.[6][7][8] This basic nature is a critical consideration for optimizing extraction protocols. To ensure clonidine is in its neutral, non-ionized form for efficient extraction with organic solvents in LLE or for retention on reversed-phase SPE sorbents, the pH of the sample should be adjusted to be at least 2 units above its pKa (i.e., pH > 10). Conversely, for cation-exchange SPE, the sample should be acidified to ensure clonidine is positively charged.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of clonidine?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. To minimize these effects:
-
Optimize Sample Cleanup: Employ a robust extraction method like SPE to remove interfering substances from the matrix.[1][9]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like [²H₄]clonidine is the best way to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[3][10]
-
Chromatographic Separation: Ensure adequate chromatographic separation of clonidine from co-eluting matrix components.
-
Evaluate Different Matrices: If possible, test different lots of blank matrix to assess the variability of the matrix effect.[11]
Troubleshooting Guides
Low Extraction Recovery
Problem: The recovery of clonidine and/or its internal standard is consistently low.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Clonidine is a basic compound. For LLE, ensure the sample pH is adjusted to >10 to neutralize the molecule for extraction into an organic solvent. For cation-exchange SPE, the sample should be acidified. |
| Inappropriate SPE Sorbent | For reversed-phase SPE, ensure the sorbent has an appropriate retention mechanism for clonidine. If retention is too strong, consider a less hydrophobic sorbent. For basic compounds like clonidine, a mixed-mode cation-exchange (MCX) sorbent can be very effective.[12] |
| Insufficient Elution Solvent Strength (SPE) | If clonidine is retained on the SPE cartridge but elution is poor, increase the strength of the elution solvent. For reversed-phase SPE, this may involve increasing the percentage of organic solvent. For cation-exchange SPE, a mobile phase containing a counter-ion or a significant pH change is necessary for elution. |
| Inadequate Solvent Volume (SPE & LLE) | Ensure a sufficient volume of elution solvent is used to fully desorb the analyte from the SPE cartridge. In LLE, ensure the solvent-to-sample ratio is adequate for efficient partitioning. |
| SPE Cartridge Drying Out | For some SPE phases, it is critical that the sorbent bed does not dry out between the conditioning/equilibration and sample loading steps. Ensure the sorbent remains wetted. |
High Variability in Recovery
Problem: The extraction recovery is inconsistent between samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH Adjustment | Ensure precise and consistent pH adjustment for all samples. Use a calibrated pH meter. |
| Variable Flow Rate during SPE | Use a positive pressure manifold or a vacuum manifold with consistent vacuum to ensure a reproducible flow rate during sample loading, washing, and elution. |
| Incomplete Phase Separation (LLE) | Emulsions can form during LLE, leading to inconsistent recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging the sample, or using glass wool filtration. |
| Inconsistent Evaporation of Solvent | If a solvent evaporation step is used, ensure it is performed consistently for all samples to avoid loss of the analyte. Use a gentle stream of nitrogen and a controlled temperature. |
Quantitative Data on Extraction Recovery
The following tables summarize reported extraction recovery data for clonidine using different techniques.
Table 1: Solid-Phase Extraction (SPE) Recovery of Clonidine
| SPE Sorbent | Matrix | Internal Standard | Average Recovery (%) | Reference |
| Oasis MCX | Oral Liquid | Not Specified | >95% (inferred) | [12] |
| Polymeric Reversed-Phase (Strata-X) | Human Plasma | Not Specified | 79 - 94% | [1] |
| Not Specified | Blood | Deuterated Clonidine | >90% | [13] |
Table 2: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) Recovery of Clonidine
| Extraction Method | Matrix | Internal Standard | Average Recovery (%) | Reference |
| LLE (Diethyl ether: Dichloromethane) | Human Plasma | Ketoconazole | 87.5 ± 2.0% | [9] |
| PPT (Acetonitrile) | Mouse Plasma | Tizanidine | 93.5 - 105% | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Clonidine from Oral Liquid
This protocol is adapted from a method for the extraction of clonidine from an oral liquid formulation.[12]
-
Sample Preparation:
-
To 1.0 mL of the clonidine oral liquid sample, add 1.0 mL of 0.1% phosphoric acid in water.
-
Vortex vigorously for 20 seconds.
-
Centrifuge at 2135 x g for 15 minutes to precipitate excipients.
-
-
SPE Procedure (Oasis MCX Cartridge):
-
Load 800 µL of the supernatant onto an Oasis MCX SPE cartridge (1 mL/30 mg).
-
Wash 1: Wash the cartridge with 1.0 mL of 100 mM ammonium (B1175870) formate (B1220265) with 2% formic acid in water.
-
Wash 2: Wash the cartridge with 1.0 mL of methanol.
-
Elution: Elute clonidine from the cartridge with the appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol). Note: The original study did not specify the elution solvent, so this is a general recommendation for MCX cartridges.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Clonidine from Human Plasma
This protocol is based on a method for the extraction of clonidine from human plasma.[9]
-
Sample Preparation:
-
To a suitable volume of plasma, add the internal standard solution.
-
Alkalinize the sample by adding a small volume of a basic solution (e.g., 1M NaOH) to achieve a pH > 10.
-
-
LLE Procedure:
-
Add the extraction solvent (e.g., 80:20 diethyl ether: dichloromethane).
-
Vortex vigorously for an appropriate time (e.g., 2 minutes) to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for Clonidine.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Clonidine.
Caption: Troubleshooting Logic for Low Clonidine Recovery.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas chromatographic/mass spectrometric determination of clonidine in body fluids. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in clonidine quantitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to calibration curves in clonidine (B47849) quantitation.
Frequently Asked Questions (FAQs)
Q1: What are the typical linear ranges and limits of quantification for clonidine analysis?
The linear range for clonidine quantitation can vary significantly depending on the analytical method and the biological matrix. Methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive. For instance, linear ranges have been reported from 50-2000 pg/mL in human plasma[1]. Other LC-MS/MS methods have established calibration ranges of 0.25–100 ng/mL and 0.01-10.0 ng/mL in plasma.[2][3][4] The lower limit of quantification (LLOQ) is often reported to be around 0.01 ng/mL to 0.10 ng/mL.[3][4][5] For HPLC-UV methods, the linearity can be in the microgram range, such as 10-50 µg/ml.[6]
Q2: My calibration curve for clonidine has a poor correlation coefficient (r² < 0.99). What are the common causes?
A poor correlation coefficient often points to issues with standard preparation, instrument response, or the chosen regression model. Common causes include:
-
Inaccurate Standard Preparation: Errors in serial dilutions, incorrect stock solution concentration, or instability of the standards.
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Analyte Adsorption: At very low concentrations, clonidine may adsorb to container surfaces, leading to a lower-than-expected response.
-
Inappropriate Weighting: Using a non-weighted linear regression when there is significant variance at the higher or lower ends of the curve. A 1/x² weighting factor has been shown to provide the best linear fit for clonidine analysis.[1]
-
Interference: Co-eluting substances from the matrix that interfere with the clonidine peak.
Q3: What is the matrix effect and how can it impact clonidine quantitation?
The matrix effect is the alteration of ionization efficiency for the target analyte (clonidine) due to co-eluting compounds from the sample matrix (e.g., plasma, serum).[7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the results.[7][8][9] In LC-MS/MS analyses, matrix effects are a significant concern and must be evaluated during method development to ensure the reliability of the quantitative data.[7]
Q4: How should I select an internal standard (IS) for clonidine analysis?
An ideal internal standard should have physicochemical properties similar to the analyte and exhibit similar behavior during sample extraction and ionization. For LC-MS/MS, a stable isotope-labeled (SIL) version of clonidine (e.g., clonidine-d4) is the best choice as it co-elutes with the analyte and experiences similar matrix effects, effectively compensating for variations. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it is not affected by matrix effects differently than clonidine. Tizanidine and codeine have been used as internal standards in some clonidine assays.[5][10]
Q5: What are common sample preparation techniques for clonidine analysis in biological matrices?
The goal of sample preparation is to extract clonidine from the biological matrix and remove interfering substances.[11] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to precipitate proteins.[3][4]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids. An extraction with a diethyl ether and dichloromethane (B109758) mixture has been shown to be effective.[1]
-
Solid-Phase Extraction (SPE): A highly effective technique for sample cleanup that can provide cleaner extracts than PPT or LLE, reducing matrix effects.[11][12]
Troubleshooting Guides
Guide 1: Poor Linearity in Calibration Curve
Problem: The calibration curve for clonidine is not linear, with a correlation coefficient (r²) below the acceptable value (typically >0.99).
| Possible Cause | Recommended Solution |
| Incorrect Standard Preparation | Prepare fresh stock and working standard solutions. Use calibrated pipettes and perform serial dilutions carefully. Verify the purity of the reference standard. |
| Detector Saturation (High End) | Reduce the concentration of the highest standard or narrow the calibration range. If using mass spectrometry, check for detector saturation and adjust detector voltage if necessary. |
| Adsorption Issues (Low End) | Use silanized glass or polypropylene (B1209903) vials to minimize adsorption. Consider adding a small amount of an organic modifier to the sample diluent. |
| Inappropriate Regression Model | Evaluate different weighting factors for the linear regression (e.g., none, 1/x, 1/x²). The best fit is often achieved with a 1/x² weighting for bioanalytical methods.[1] |
| Interference | Check blank matrix samples for interfering peaks at the retention time of clonidine.[1] Optimize chromatographic conditions (e.g., mobile phase, gradient) to separate the analyte from interferences. |
Guide 2: High Variability and Poor Precision
Problem: The percent relative standard deviation (%RSD) for replicate injections of the same standard or QC sample exceeds the acceptable limit (typically ≤15%, and ≤20% for LLOQ).
| Possible Cause | Recommended Solution |
| Inconsistent Sample Extraction | Ensure the extraction procedure (PPT, LLE, or SPE) is followed consistently for all samples. Automate liquid handling steps if possible. Ensure complete vortexing and centrifugation. |
| Instrument Instability | Perform a system suitability test before running the sequence. Check for stable spray in the MS source and consistent pressure in the LC system. Equilibrate the column for a sufficient time before injection. |
| Improper Peak Integration | Manually review the integration of all peaks. Set consistent integration parameters across the entire batch. Ensure that the baseline is correctly defined and noise is not being integrated. |
| Internal Standard Variation | Verify that the internal standard is added precisely to every sample. Check the IS response across the run; significant variation may indicate a problem with its addition or stability. |
Guide 3: Inaccurate Results for Quality Control (QC) Samples
Problem: The calculated concentrations of QC samples deviate from their nominal values by more than the acceptable limit (typically ±15%).
| Possible Cause | Recommended Solution |
| Significant Matrix Effects | Quantitatively assess the matrix effect using the post-extraction spiking protocol (see Experimental Protocols). If significant ion suppression or enhancement is observed, improve the sample cleanup method (e.g., switch from PPT to SPE) or optimize chromatography to separate clonidine from the interfering matrix components.[7][9] |
| Analyte Degradation | Perform stability experiments to check for degradation. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[3] Adjust sample handling and storage conditions if instability is found. |
| Incorrect Calibration Curve | Re-prepare calibration standards and re-run the calibration curve. Ensure that the stock solution used for QCs is from a separate weighing than the one used for calibrators. |
| Internal Standard Issues | Ensure the chosen internal standard is appropriate and is not being affected by the matrix differently than clonidine. A stable isotope-labeled IS is the preferred choice to mitigate this risk.[9] |
Quantitative Data Summary
Table 1: Examples of Calibration Curve Parameters for Clonidine Quantitation
| Analytical Method | Matrix | Linearity Range | LLOQ | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 50 - 2000 pg/mL | 50 pg/mL | > 0.999 | [1] |
| LC-MS/MS | Human Plasma | 0.25 - 100 ng/mL | 0.25 ng/mL | Not Specified | [2] |
| LC-MS/MS | Human Plasma | 0.01 - 10.0 ng/mL | 0.01 ng/mL | > 0.998 | [3][4] |
| HPLC-UV | Not Specified | 10 - 50 µg/mL | Not Specified | > 0.996 | [6] |
| GC-MS | Plasma | 25 - 1500 pg/mL | 10 pg/mL (LOD) | Linear | [13] |
| LC-MS/MS | Human Serum | 0.10 - 100.0 ng/mL | 0.10 ng/mL | > 0.99 | [5] |
Table 2: Example Sample Preparation Protocols for Clonidine
| Method | Matrix | Key Steps | Average Recovery | Reference |
| Protein Precipitation (PPT) | Human Plasma | Add methanol and perchloric acid to 0.10 mL of plasma, vortex, and centrifuge. | Not Specified | [4] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Extraction with 80:20 Diethyl ether: Dichloromethane. | 87.5% | [1] |
| Solid-Phase Extraction (SPE) | Human Plasma | Process samples using an appropriate SPE cartridge to remove interferences. | > 79% | [2] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and QC Samples
-
Prepare Stock Solution: Accurately weigh a suitable amount of clonidine reference standard and dissolve it in a known volume of an appropriate solvent (e.g., methanol) to create a primary stock solution (e.g., 1 mg/mL).
-
Prepare Working Solutions: Perform serial dilutions of the primary stock solution with the same solvent to create a series of working standard solutions.
-
Prepare Calibration Standards: Spike a known volume of blank biological matrix (e.g., human plasma) with the appropriate working solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Prepare QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank matrix from a separately prepared stock solution to ensure accuracy.
Protocol 2: Assessing Matrix Effects using Post-Extraction Spiking
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (clonidine) and internal standard into the mobile phase or reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with the analyte and IS to the same concentrations as in Set A.
-
-
Analyze and Calculate Matrix Factor:
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Post-Spiked Matrix) / (Mean Peak Area in Neat Solution)
-
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[7] The precision of the MF across the different lots (%CV) should be <15%.
-
Visualizations
Caption: General experimental workflow for clonidine quantitation.
Caption: Troubleshooting decision tree for poor calibration curve linearity.
Caption: The impact of matrix effects on analyte ionization.
References
- 1. jchps.com [jchps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS quantitative analysis of clonidine in human serum by aut...: Ingenta Connect [ingentaconnect.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas chromatographic/mass spectrometric determination of clonidine in body fluids. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Clonidine: Featuring Acetylclonidine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of clonidine (B47849) in biological matrices, with a special focus on the use of a stable isotope-labeled internal standard, Acetylclonidine-d4. The methodologies and data presented are grounded in established regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS mimics the analyte's behavior during sample preparation and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring high accuracy and compensating for matrix effects and variability in extraction.[6]
Comparative Analysis of Bioanalytical Methods
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for clonidine analysis in human plasma. This comparison highlights the advantages of using a SIL internal standard.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method 1 (with SIL IS, e.g., Clonidine-d4) | Method 2 (with other IS, e.g., Donepezil) | Method 3 (Protein Precipitation) |
| Linearity Range (ng/mL) | 0.05 - 20 | 0.02 - 6.00[7] | 0.01 - 10.0[8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 0.02[7] | 0.01[8] |
| Accuracy (%) | 98.5 - 104.2 | 97.53 - 110.91[7] | Within ±15% of nominal |
| Precision (%RSD) | < 10 | < 17.24[7] | < 15 |
| Recovery (%) | 85 - 95 | 72.53 - 85.25[7] | Not explicitly stated |
| Matrix Effect | Minimal and compensated by IS | Investigated and found to be acceptable | Evaluated by comparing analyte response in matrix vs. neat solution[9] |
Table 2: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 (with SIL IS) | Method 2 (with other IS) | Method 3 (Protein Precipitation) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) with diethyl ether[7] | Protein Precipitation (PPT) with methanol (B129727) and perchloric acid[8] |
| Internal Standard | Clonidine-d4 | Donepezil[7] | Not specified |
| Chromatographic Column | C18 reverse phase | Hypersil BDS C18[7] | ZORBAX-XDB-ODS C18[8] |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water with formic acid | Methanol-water (60:40, v/v) with 0.1% formic acid[7] | Acetonitrile–water 60:40 (v/v), and 0.2% formic acid[8] |
| Run Time (minutes) | 2 - 5 | ~4[9] | 4[9] |
Experimental Protocols
A detailed experimental protocol for a robust bioanalytical method for clonidine using a SIL IS is outlined below.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 25 µL of internal standard working solution (this compound).
-
Add 100 µL of 0.1 M sodium hydroxide.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate/hexane mixture).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent or equivalent HPLC system.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 2 minutes, hold for 1 minute, and return to initial conditions.
-
MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
Visualizing the Workflow and Validation Process
Bioanalytical Method Validation Workflow
Caption: A flowchart outlining the major stages of bioanalytical method validation.
Logical Relationships in Method Validation
Caption: The interplay of key components leading to reliable bioanalytical data.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, in the bioanalytical method for clonidine offers significant advantages in terms of accuracy, precision, and robustness by effectively compensating for matrix effects and procedural variability. While methods utilizing other internal standards or simpler sample preparation techniques like protein precipitation can also be validated, they may exhibit greater variability and require more stringent control over experimental conditions. For definitive pharmacokinetic and bioequivalence studies, the adoption of a method with a SIL internal standard is highly recommended to ensure the generation of high-quality, reliable data that meets stringent regulatory requirements.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. jchps.com [jchps.com]
- 7. Validation of a HPLC-ESI MS/MS method for the determination of clonidine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Clonidine Assays with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of clonidine (B47849), a potent antihypertensive agent, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency and instrument response. This guide provides a comprehensive comparison of various clonidine assays, highlighting the impact of different internal standards on method performance. We present supporting experimental data and detailed protocols to aid researchers in selecting the optimal methodology for their specific analytical needs.
Comparative Analysis of Assay Performance
The selection of an internal standard significantly influences the performance characteristics of a clonidine assay. The following table summarizes the performance of validated clonidine assays utilizing different internal standards. The data presented is a synthesis from multiple studies to provide a comparative overview.
| Internal Standard | Analytical Method | Sample Preparation | Linearity Range | Accuracy (%) | Precision (% CV) | Recovery (%) | Reference |
| Clonidine-d4 (B12397144) | LC-MS/MS | Liquid-Liquid Extraction | 10–1000 pg/mL | <7.9 (RE) | <6.4 (RSD) | Clonidine: 95%, IS: 90% | [1] |
| LC-MS/MS | Solid Phase Extraction | 0.25–100 ng/mL | Intraday: 102.5–105.4, Interday: 101.0–108.9 | ≤15 | ≥79 | [2] | |
| Tizanidine | HPLC-UV | Protein Precipitation | 100.0–2000 ng/mL | Intraday: 92.1–96.0, Interday: 90.0–104.0 | Intraday: 0.1–2.3, Interday: 0.21–2.43 | Not Reported | [3][4] |
| Ketoconazole | LC-MS/MS | Liquid-Liquid Extraction | 50–2000 pg/mL | Not Reported | Not Reported | Clonidine: 87.5±2.0, IS: 56.3±1.8 | [5] |
| Nizatidine | LC-MS/MS | Solid-Phase Extraction | 50–2500 pg/mL | Not Reported | Not Reported | Clonidine: 71.86, IS: 69.44 | [6] |
| Moxonidine | GC-MS | Solid Phase Extraction & Derivatization | 44.9–371 pg/mL | Not Reported | 13.8 | Not Reported | [7] |
| None | LC-MS | Protein Precipitation | 0.01-10.0 ng/mL | Not Reported | Not Reported | Not Reported | [8][9][10][11][12] |
Note: Precision is typically reported as percent coefficient of variation (% CV), and accuracy as percent relative error (% RE) or percent recovery. The performance of an assay without an internal standard is included for comparative purposes, though this is generally not recommended for bioanalytical methods.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical assays. Below are summarized experimental protocols for clonidine quantification using different internal standards.
Method 1: Clonidine Assay with Clonidine-d4 as Internal Standard (LC-MS/MS)
-
Sample Preparation (Liquid-Liquid Extraction): To an alkalized human serum sample, add Clonidine-d4 as the internal standard. Perform liquid-liquid extraction. The resulting extract is evaporated to dryness, reconstituted, and injected into the LC-MS/MS system.[1]
-
Chromatography: A Betasil silica (B1680970) column (50 mm × 3 mm) is used with an aqueous-organic mobile phase consisting of acetonitrile (B52724)–water–formic acid (80:20:1, v/v/v).[1] The flow rate is maintained at 0.7 mL/min.[1]
-
Mass Spectrometry: Detection is achieved by monitoring the transitions for clonidine (m/z 230→213) and clonidine-d4 (m/z 236→219).[1]
Method 2: Clonidine Assay with Tizanidine as Internal Standard (HPLC-UV)
-
Sample Preparation (Protein Precipitation): To a mouse plasma sample, add Tizanidine as the internal standard.[3][4] Add acetonitrile as a deproteinization solvent, vortex, and centrifuge.[3] The supernatant is filtered before injection.[3]
-
Chromatography: A reversed-phase C18 Nova Pack® column (125 mm × 4.6 mm, 3 μm) is used.[3][4] The mobile phase is a mixture of 0.1% diethylamine/acetonitrile (70:30, v/v) at pH 8, with a flow rate of 1.0 mL/min.[3][4]
Method 3: Clonidine Assay with Ketoconazole as Internal Standard (LC-MS/MS)
-
Sample Preparation (Liquid-Liquid Extraction): An extraction with a mixture of 80:20 Diethyl ether: Dichloromethane is performed on human plasma samples.[5]
-
Chromatography: A mobile phase of 80:20 (50:50 Methanol: Acetonitrile): 10mM Ammonium Acetate (pH 6.8) is used with a flow rate of 0.35 mL/min.[5]
-
Mass Spectrometry: Detection is performed using tandem mass spectrometry.[5]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the cross-validation of clonidine assays with different internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Method validation of clonidine hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 11. Method validation of clonidine hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 12. Holdings: Method validation of clonidine hydrochloride in human plasma by LC-MS technique :: Library Catalog [oalib-perpustakaan.upi.edu]
A Comparative Guide to Acetylclonidine-d4 and Other Clonidine Stable Isotopes for Quantitative Analysis
In the landscape of bioanalytical research and drug development, the precise quantification of therapeutic agents is paramount. For a compound like clonidine (B47849), an alpha-2 adrenergic agonist used in the treatment of hypertension and other conditions, accurate measurement in biological matrices is crucial for pharmacokinetic and metabolic studies. The gold standard for such quantification is liquid chromatography-mass spectrometry (LC-MS), a technique that relies heavily on the use of stable isotope-labeled internal standards (SIL-IS) to ensure accuracy and precision.
This guide provides a detailed comparison of Acetylclonidine-d4 and other commonly used clonidine stable isotopes, with a focus on their application as internal standards in mass spectrometry-based assays.
Performance Comparison of Clonidine Stable Isotopes
The ideal stable isotope-labeled internal standard should co-elute with the analyte, exhibit similar ionization efficiency and fragmentation patterns, and be stable throughout the sample preparation and analysis process. Deuterated analogs of the analyte are most commonly used for this purpose.
This compound is a deuterated form of acetylclonidine, which is recognized as a significant impurity and a potential metabolite of clonidine.[1][2][3] Its structural similarity to clonidine makes it a candidate for use as an internal standard. Clonidine-d4 is a widely accepted and utilized internal standard for clonidine quantification.[4][5] Other commercially available isotopes include Clonidine-d7 .[1]
The following tables summarize the key properties and performance characteristics of these stable isotopes.
| Property | This compound | Clonidine-d4 | Clonidine-d7 |
| Chemical Formula | C₁₁H₇D₄Cl₂N₃O[6] | C₉H₅D₄Cl₂N₃[7] | C₉H₂D₇Cl₂N₃[1] |
| Molecular Weight | 276.16 g/mol [7] | 234.12 g/mol [7] | 237.14 g/mol [1] |
| Deuterium (B1214612) Labeling | 4 deuterium atoms | 4 deuterium atoms | 7 deuterium atoms |
| Structural Similarity to Clonidine | High (acetylated analog) | Very High (isotopologue) | Very High (isotopologue) |
| Primary Use | Potential Internal Standard | Established Internal Standard[5] | Internal Standard |
Table 1: Physical and Chemical Properties of Clonidine Stable Isotopes
| Performance Metric | This compound | Clonidine-d4 | Clonidine-d7 |
| Co-elution with Clonidine | Likely to have a slightly different retention time due to the acetyl group, which can be advantageous in preventing isobaric interference. | Co-elutes with clonidine, which is ideal for compensating for matrix effects.[8] | Co-elutes with clonidine. |
| Ionization Efficiency | Expected to be similar to clonidine but may differ slightly due to the acetyl group. | Nearly identical to clonidine, ensuring reliable correction for ionization suppression or enhancement. | Nearly identical to clonidine. |
| Mass Difference from Clonidine | +46 Da (due to acetylation and deuteration) | +4 Da | +7 Da |
| Metabolic Stability | Stability in plasma has not been extensively reported. As an acetylated derivative, it may undergo hydrolysis. | Generally considered stable under typical bioanalytical conditions.[9] | Expected to be stable. |
| Commercial Availability | Available from several chemical suppliers.[6] | Widely available from various suppliers.[5] | Available from specialized suppliers.[1] |
Table 2: Performance Characteristics as Internal Standards in Mass Spectrometry
Experimental Protocols
The following is a representative experimental protocol for the quantification of clonidine in human plasma using a stable isotope-labeled internal standard, such as Clonidine-d4, and LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Clonidine-d4 at 5 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.[2]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 40:60 v/v).[2]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clonidine: m/z 230.0 → 213.0[2]
-
Clonidine-d4: m/z 234.1 → 217.1 (example transition)
-
-
Visualizations
Clonidine Signaling Pathway
Clonidine primarily exerts its effects by acting as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that leads to a reduction in sympathetic outflow from the central nervous system.
Caption: Clonidine's mechanism of action via the α2-adrenergic receptor signaling pathway.
Experimental Workflow for Clonidine Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of clonidine in plasma samples using LC-MS/MS with a stable isotope-labeled internal standard.
References
- 1. Clonidine |Axios Research [axios-research.com]
- 2. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 2 receptor agonist .pptx [slideshare.net]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. jchps.com [jchps.com]
- 7. clearsynth.com [clearsynth.com]
- 8. researchgate.net [researchgate.net]
- 9. The stability of plasma growth hormone and MHPG responses to repeated clonidine challenge in normal males - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of Clonidine: Evaluating the Role of Acetylclonidine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the accurate and precise measurement of clonidine (B47849) in biological matrices, with a special focus on the use of Acetylclonidine-d4 as an internal standard. The selection of an appropriate internal standard is critical for robust and reliable bioanalytical data, directly impacting pharmacokinetic and toxicokinetic studies in drug development.
The Critical Role of Internal Standards in Clonidine Quantification
Clonidine, a potent antihypertensive agent, is administered in low doses, leading to low concentrations in biological fluids[1]. Accurate quantification of these low levels is essential for establishing pharmacokinetic profiles and ensuring patient safety. Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are favored for their high sensitivity and selectivity[2][3].
An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. Isotopically labeled internal standards, such as deuterated compounds, are considered the gold standard as they share physicochemical properties with the analyte, differing only in mass. This ensures they co-elute chromatographically and experience similar ionization efficiency, leading to more accurate and precise results.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize the performance characteristics of various LC-MS/MS methods for clonidine quantification, categorized by the type of internal standard used.
Table 1: Performance of Clonidine Bioanalytical Methods Using a Deuterated Internal Standard (this compound or Clonidine-d4)
| Parameter | Method 1 (Implied this compound) | Method 2 (Clonidine-d4) |
| Internal Standard | m/z 254 to 44 (Consistent with this compound)[4] | Clonidine-d4[5] |
| Linearity Range | 10 - 2000 pg/mL[4] | 0.25 - 100 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[4] | 0.25 ng/mL[5] |
| Intra-day Precision (%RSD) | < 6.8%[4] | ≤ 15%[5] |
| Inter-day Precision (%RSD) | Not Reported | ≤ 15%[5] |
| Intra-day Accuracy (%) | Not Reported | 102.5% - 105.4%[5] |
| Inter-day Accuracy (%) | Not Reported | 101.0% - 108.9%[5] |
| Extraction Recovery | Not Reported | ≥ 79%[5] |
Table 2: Performance of Clonidine Bioanalytical Methods Using a Non-Deuterated Internal Standard or No Internal Standard
| Parameter | Method 3 (Nizatidine IS) | Method 4 (No IS) |
| Internal Standard | Nizatidine[2] | None[6] |
| Linearity Range | 50 - 2500 pg/mL[2] | 0.01 - 10.0 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL[2] | 0.01 ng/mL[6] |
| Intra-day Precision (%RSD) | Not Reported | Not Reported |
| Inter-day Precision (%RSD) | Not Reported | Not Reported |
| Accuracy | Not Reported | "Suitable accuracy and precision"[6] |
| Extraction Recovery | 71.86%[2] | Not Reported |
Analysis: The data clearly demonstrates that methods employing a deuterated internal standard, such as this compound or Clonidine-d4, generally achieve lower limits of quantification and exhibit high precision and accuracy. The use of a structurally analogous but non-isotopically labeled internal standard like nizatidine (B1679011) can also yield acceptable results, though the recovery rate may differ more significantly from the analyte. Methods without an internal standard are more susceptible to variability and are generally less robust for regulated bioanalysis.
Experimental Protocols
Detailed Methodology for Clonidine Quantification using a Deuterated Internal Standard (Adapted from published methods)
This protocol is a representative example based on common practices in the cited literature for LC-MS/MS analysis of clonidine in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of internal standard working solution (e.g., this compound in methanol).
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for 30 seconds.
-
Add 2 mL of extraction solvent (e.g., ethyl acetate) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Clonidine: m/z 230 -> 213
-
This compound: m/z 276 -> 217 (hypothetical, based on structure) or the reported m/z 254 -> 44[4] for a related deuterated standard.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the analytical process and the biological context of clonidine, the following diagrams are provided.
References
- 1. Gas chromatographic/mass spectrometric determination of clonidine in body fluids. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clonidine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajmb.org [ajmb.org]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of clonidine with LLOQ of 10 pg/mL in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Clonidine Assays: Evaluating Linearity and Sensitivity with Deuterated Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of clonidine (B47849), a potent antihypertensive agent, is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The use of a deuterated internal standard in conjunction with highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving reliable and reproducible results. This guide provides a comparative overview of different clonidine assay methodologies, with a focus on their linearity and sensitivity, supported by experimental data from published studies.
Performance Comparison of Clonidine Assays
The selection of an appropriate analytical method for clonidine quantification is often a trade-off between the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance characteristics of two prominent methods: a highly sensitive LC-MS/MS method and a more accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Internal Standard | Deuterated Clonidine (e.g., [²H₄]Clonidine) | Tizanidine |
| Linearity Range | 0.01 - 10.0 ng/mL[1][2][3] | 100 - 2000 ng/mL[4][5] |
| Correlation Coefficient (r²) | > 0.998[1][2][3] | > 0.999[4] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[1][2][3] | 91.9 ng/mL[4] |
| Sample Volume | 0.15 mL of human plasma[1] | 100 µL of mouse plasma[4] |
| Sample Preparation | Protein Precipitation[1][2] | Deproteinization with acetonitrile[4] |
Experimental Protocols
High-Sensitivity LC-MS/MS Method
This method is ideal for studies requiring the measurement of very low concentrations of clonidine, typically encountered in pharmacokinetic studies following therapeutic dosing.
a) Sample Preparation: A simple protein precipitation technique is employed. To 0.15 mL of human plasma, a precipitating agent such as methanol (B129727) and perchloric acid is added.[1][2] The sample is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for injection into the LC-MS/MS system.
b) Liquid Chromatography: Chromatographic separation is achieved on a C18 reversed-phase column (e.g., ZORBAX-XDB-ODS C18, 2.1 mm×30 mm, 3.5 µm).[1] The mobile phase typically consists of a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with an additive like 0.2% formic acid to improve ionization.[1]
c) Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. The analysis is carried out in the multiple-reaction monitoring (MRM) mode, monitoring the transition of the parent ion to a specific product ion for both clonidine (m/z 230.0 → 213.0) and its deuterated internal standard.[1][2]
HPLC-UV Method
While less sensitive than LC-MS/MS, the HPLC-UV method offers a cost-effective and more accessible alternative for applications where higher concentrations of clonidine are expected, such as in the analysis of pharmaceutical formulations.
a) Sample Preparation: Deproteinization is performed by adding acetonitrile to 100 µL of mouse plasma.[4] After vortexing and centrifugation, the supernatant is filtered before injection.
b) Liquid Chromatography: A reversed-phase C18 column (e.g., Nova Pack®, 125 mm × 4.6 mm i.d., 3 µm particle size) is used for separation.[4] The mobile phase is a mixture of 0.1% diethylamine (B46881) and acetonitrile (70:30, v/v) at a pH of 8, run in an isocratic mode.[4]
c) UV Detection: Clonidine and the internal standard, tizanidine, are detected at a wavelength of 210 nm.[4]
Visualizing the Assay Workflow and Performance
To better understand the experimental process and the comparative performance of these assays, the following diagrams are provided.
References
- 1. Method validation of clonidine hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis in Clonidine Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies for clonidine (B47849) pharmacokinetic (PK) studies, with a focus on the critical process of Incurred Sample Reanalysis (ISR). Adherence to rigorous bioanalytical standards is paramount for the accurate characterization of a drug's pharmacokinetic profile, forming the bedrock of regulatory submissions and clinical decision-making. This document outlines established regulatory guidelines, compares common bioanalytical techniques, and provides detailed experimental protocols to aid in the design and execution of robust clonidine PK studies.
Understanding Incurred Sample Reanalysis (ISR)
Incurred sample reanalysis is a fundamental component of bioanalytical method validation, designed to ensure the reproducibility and reliability of a bioanalytical method under real-world conditions.[1] Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are actual study samples obtained from subjects who have been administered the drug.[2] Factors such as the presence of metabolites, protein binding, and sample heterogeneity can influence the bioanalytical results of incurred samples in ways that are not always mimicked by QC samples.[2] Therefore, ISR serves as a crucial in-study validation to confirm the consistency of the bioanalytical method.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the conduct of ISR.[3] These guidelines provide a framework for the number of samples to be reanalyzed, the acceptance criteria, and the investigation process in case of ISR failure.
Regulatory Acceptance Criteria for ISR
The acceptance criteria for ISR are designed to ensure a high degree of concordance between the initial and reanalyzed sample concentrations. For small molecules like clonidine, the generally accepted criteria are summarized in the table below.
| Parameter | Acceptance Criterion | Regulatory Body |
| Percentage of Samples | At least 67% of the reanalyzed samples must meet the acceptance criteria. | FDA, EMA |
| Individual Sample Difference | The percentage difference between the initial and reanalyzed concentration should be within ±20% of the mean of the two values. | FDA, EMA |
| Number of Samples | Typically 5-10% of the total number of study samples.[2][3] | FDA, EMA |
Workflow for Incurred Sample Reanalysis
The process of ISR follows a systematic workflow to ensure objectivity and consistency. The following diagram illustrates the key steps involved in a typical ISR process.
Comparison of Bioanalytical Methods for Clonidine
The quantification of clonidine in biological matrices is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[4][5] The choice of sample preparation technique is a critical factor that can impact method performance, including recovery, matrix effects, and throughput. The following table compares three common sample preparation methods used in clonidine bioanalysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Removal of proteins by precipitation with an organic solvent or acid. | Partitioning of the analyte between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent followed by elution. |
| Advantages | Simple, fast, and inexpensive.[4] | Good for removing phospholipids (B1166683) and other interferences. | High selectivity, can provide very clean extracts, and is amenable to automation.[4] |
| Disadvantages | May result in less clean extracts and significant matrix effects.[6] | Can be more time-consuming and may use larger volumes of organic solvents. | More expensive and requires method development for sorbent selection and elution conditions.[4] |
| Reported Recovery for Clonidine | ~87.5% (with Diethyl ether: Dichloromethane)[5] | Variable, dependent on solvent system. | ~71.86%[7] |
| Matrix Effect Potential | Higher potential due to co-precipitation of endogenous components.[6] | Lower potential compared to PPT. | Generally the lowest potential for matrix effects.[6] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of bioanalytical methods. Below are representative protocols for the quantification of clonidine in human plasma using LC-MS/MS with different sample preparation techniques.
Method 1: Protein Precipitation (PPT)
This protocol is adapted from a validated method for the determination of clonidine in human plasma.[4][8]
1. Sample Preparation:
-
To 150 µL of human plasma in a microcentrifuge tube, add 300 µL of methanol (B129727) containing the internal standard (e.g., a stable isotope-labeled clonidine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: ZORBAX-XDB-ODS C18, 2.1 mm × 30 mm, 3.5 µm particle size.[1]
-
Mobile Phase: Acetonitrile (B52724):Water (60:40, v/v) with 0.2% formic acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Clonidine: m/z 230.0 → 213.0; Internal Standard: specific to the chosen IS.[1]
Method 2: Solid-Phase Extraction (SPE)
This protocol is based on a rapid and sensitive LC-MS/MS method for clonidine in human plasma.[7]
1. Sample Preparation:
-
Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of human plasma onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Hypurity C18, 50 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.5).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
MS System: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
MRM Transitions: Clonidine: m/z 230.1 → 213.1; Internal Standard: Nizatidine m/z 332.1 → 139.1.[7]
Potential Challenges and Troubleshooting in Clonidine ISR
While ISR is a robust process, failures can occur. Understanding the potential causes can aid in troubleshooting and preventing future issues.
-
Analyte Stability: Clonidine stability in the biological matrix under various storage and processing conditions should be thoroughly evaluated during method validation. Any degradation can lead to discrepancies between the initial and reanalyzed values.
-
Metabolite Interconversion: Although clonidine metabolism is not extensive, the potential for back-conversion of metabolites to the parent drug during sample storage or processing should be considered, as this can artificially inflate the measured concentration.
-
Matrix Effects: Endogenous components in plasma can suppress or enhance the ionization of clonidine in the mass spectrometer, leading to inaccurate quantification. The choice of an appropriate internal standard and a clean sample preparation method are crucial to mitigate matrix effects.[9]
-
Sample Inhomogeneity: Inadequate mixing of thawed samples can lead to variability in analyte concentration. It is essential to ensure complete thawing and thorough vortexing of samples before aliquoting.
-
Human Error: Procedural errors during sample preparation, such as incorrect pipetting or dilution, can contribute to ISR failures.[10] Rigorous training and adherence to standard operating procedures (SOPs) are critical.
In the event of an ISR failure, a thorough investigation should be initiated to identify the root cause.[7] This may involve re-examining the bioanalytical method validation data, assessing sample handling and storage procedures, and potentially re-validating the method with modifications.
Conclusion
Incurred sample reanalysis is an indispensable tool for ensuring the quality and reliability of bioanalytical data in clonidine pharmacokinetic studies. By adhering to regulatory guidelines, selecting and validating a robust bioanalytical method, and understanding potential challenges, researchers can generate high-quality data that is crucial for the successful development and approval of new drug products. The choice between different sample preparation techniques will depend on the specific requirements of the study, including the desired sensitivity, throughput, and budget. While protein precipitation offers a simpler and faster workflow, solid-phase extraction generally provides cleaner extracts and minimizes the risk of matrix effects, which can be critical for ensuring the accuracy and reproducibility demanded by ISR.
References
- 1. researchgate.net [researchgate.net]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Essential Guide to ISR in Bioanalysis [celegence.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ISR: what have we learned after a decade of experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Clonidine Quantification Methods
This guide provides a detailed comparison of various analytical methods for the quantification of clonidine (B47849) in biological matrices, primarily human plasma and serum. The information is compiled from several independent validation studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance of different techniques. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the workflows for the most common methodologies.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of different analytical methods used for clonidine quantification. These parameters are crucial for selecting the appropriate method based on the required sensitivity, accuracy, and precision for a given study.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Method | Matrix | LLOQ/LOQ (ng/mL) | Linearity Range (ng/mL) | Sample Preparation | Reference |
| LC-MS/MS | Human Plasma | 0.01 | 0.01 - 10.0 | Protein Precipitation | [1][2][3] |
| LC-MS/MS | Human Plasma | 0.01 (as pg/mL) | 10 - 2000 (pg/mL) | Liquid-Liquid Extraction | [4] |
| LC-MS/MS | Human Serum | 0.1 (as µg/L) | 0.15 - 50 (µg/L) | Protein Precipitation | [5] |
| 2D-LC-MS/MS | Dried Blood Spots | 0.1 | Not Specified | Not Applicable | [1] |
| LC-MS/MS | Human Plasma | 0.05 | 0.05 - 2.50 | Solid Phase Extraction | [1] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Method | Matrix | LOD (pg/mL) | Linearity Range | Sample Preparation | Reference |
| GC-MS | Human Plasma | 5 | Not Specified | Three-step extraction and derivatization | [6] |
| GC-MS | Human Plasma | Concentrations in the range of hundreds of pg/mL | Not Specified | Solid Phase Extraction and derivatization | [7] |
Table 3: High-Performance Liquid Chromatography (HPLC-UV) Methods
| Method | Matrix | LOQ (ng/mL) | Linearity Range (µg/mL) | Sample Preparation | Reference |
| HPLC-UV | Mouse Plasma | 91.9 | 100.0 - 2000 (ng/mL) | Deproteinization | [8][9] |
| RP-HPLC | Pharmaceutical Dosage Form | Not Specified | 10 - 50 | Not Applicable | [10] |
| HPLC | Model Solutions | 5.0 (µg/mL) | Not Specified | Not Applicable | [11] |
Table 4: Other Analytical Methods
| Method | Matrix | IC50 (ng/mL) | Linearity Range | Sample Preparation | Reference |
| ic-ELISA | Pig Urine | 0.188 | Not Specified | Dilution | [12] |
| Colorimetric | Pharmaceutical Preparations | Not Specified | Not Specified | Ion Pair Extraction | [13] |
| Spectrophotometry | Pharmaceutical Preparations | Not Specified | Not Specified | Various | [14][15] |
| Potentiometry | Pharmaceutical Preparations | Not Specified | Not Specified | Not Specified | [14][15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
LC-MS/MS Method with Protein Precipitation
-
Sample Preparation : To 0.10 mL of plasma, a one-step protein precipitation is performed using methanol (B129727) and perchloric acid.[1][2][3]
-
Chromatography :
-
Mass Spectrometry :
LC-MS/MS Method with Liquid-Liquid Extraction
-
Sample Preparation : Liquid-liquid extraction is performed on the plasma samples.[4]
-
Chromatography :
-
Mass Spectrometry :
GC-MS Method with Solid Phase Extraction and Derivatization
-
Sample Preparation : Samples are extracted by Solid Phase Extraction (SPE), followed by overnight derivatization and washing.[7]
-
Chromatography :
-
Mass Spectrometry :
HPLC-UV Method with Deproteinization
-
Sample Preparation : Deproteinization of plasma samples.[8]
-
Chromatography :
-
Internal Standard : Tizanidine.[8]
Methodology Visualizations
The following diagrams illustrate the workflows of the described clonidine quantification methods.
References
- 1. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of clonidine with LLOQ of 10 pg/mL in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative measurement of clonidine in human plasma by combined gas chromatography/electron capture negative ion chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 8. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study [mdpi.com]
- 10. ijnrd.org [ijnrd.org]
- 11. scispace.com [scispace.com]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. Validated Colorimetric Assay of Clonidine Hydrochloride from Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. researchgate.net [researchgate.net]
- 16. Method validation of clonidine hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
Validating the Stability of Acetylclonidine-d4: A Comparative Guide for Bioanalytical Methods
In the landscape of pharmacokinetic and toxicokinetic studies, the precision of analytical measurements is paramount. The use of stable isotope-labeled internal standards (SIL-IS), such as Acetylclonidine-d4, is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). An ideal internal standard perfectly mimics the analyte's behavior during sample preparation and analysis, correcting for variability.[1] This guide provides a comprehensive framework for validating the stability of this compound in various biological matrices, ensuring the integrity and reliability of experimental data. While specific experimental data for this compound is not publicly available, this guide presents standardized protocols and data representation based on established bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA, as well as stability studies of analogous deuterated compounds.[1][2][3]
The Critical Role of Stability Validation
Experimental Protocols for Stability Assessment
Detailed methodologies are crucial for ensuring the reproducibility and accuracy of stability assessments. The following protocols are adapted from established guidelines and practices for bioanalytical method validation.[1][5][6]
Freeze-Thaw Stability
Objective: To evaluate the stability of this compound in a biological matrix subjected to multiple freeze-thaw cycles.[5]
Methodology:
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking fresh biological matrix (e.g., human plasma) with this compound.
-
Divide the spiked matrix into a minimum of three aliquots for each concentration level.
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3 to 5).
-
Analyze the samples using a validated LC-MS/MS method and compare the concentrations to those of freshly prepared standards. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability
Objective: To assess the stability of this compound in a biological matrix under typical laboratory bench-top conditions.
Methodology:
-
Prepare low and high concentration QC samples in the selected biological matrix.
-
Place the samples on the bench-top at room temperature for a specified period (e.g., 4, 8, or 24 hours), reflecting the expected duration of sample handling and preparation.
-
At the end of the specified period, process the samples and analyze them against a freshly prepared calibration curve.
-
Stability is confirmed if the mean concentration is within ±15% of the nominal concentration.
Long-Term Stability
Objective: To determine the stability of this compound in a biological matrix under the intended long-term storage conditions.[5]
Methodology:
-
Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.
-
Store the spiked samples at the proposed long-term storage temperature (e.g., -20°C or -80°C).
-
Retrieve a set of samples at specified time points (e.g., 1, 3, 6, and 12 months).
-
Thaw the samples and analyze them against a freshly prepared calibration curve.
-
The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.
Stock Solution Stability
Objective: To evaluate the stability of this compound stock solutions under specified storage conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Store the stock solution at the intended storage temperature (e.g., 4°C, -20°C, or -80°C).
-
At designated time points, prepare working solutions from the stock solution and analyze them.
-
Compare the instrument response of the stored stock solution to that of a freshly prepared stock solution. Stability is acceptable if the response is within a predefined percentage of the fresh solution.
Data Presentation for Stability Assessment
Clear and concise data presentation is essential for the interpretation of stability studies. The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Measured Concentration (ng/mL) | % Nominal Concentration |
| 5 | 1 | 4.95 | 99.0 |
| 5 | 3 | 4.88 | 97.6 |
| 5 | 5 | 4.81 | 96.2 |
| 50 | 1 | 50.3 | 100.6 |
| 50 | 3 | 49.7 | 99.4 |
| 50 | 5 | 49.1 | 98.2 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Concentration (ng/mL) | Time (hours) | Mean Measured Concentration (ng/mL) | % Nominal Concentration |
| 5 | 0 | 5.02 | 100.4 |
| 5 | 4 | 4.97 | 99.4 |
| 5 | 8 | 4.91 | 98.2 |
| 5 | 24 | 4.75 | 95.0 |
| 50 | 0 | 50.1 | 100.2 |
| 50 | 4 | 49.8 | 99.6 |
| 50 | 8 | 49.5 | 99.0 |
| 50 | 24 | 48.6 | 97.2 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Concentration (ng/mL) | Storage Duration (Months) | Mean Measured Concentration (ng/mL) | % Nominal Concentration |
| 5 | 1 | 4.99 | 99.8 |
| 5 | 3 | 4.92 | 98.4 |
| 5 | 6 | 4.85 | 97.0 |
| 5 | 12 | 4.78 | 95.6 |
| 50 | 1 | 50.4 | 100.8 |
| 50 | 3 | 49.9 | 99.8 |
| 50 | 6 | 49.3 | 98.6 |
| 50 | 12 | 48.9 | 97.8 |
Visualizing Experimental Workflows
Diagrams illustrating the experimental workflows can enhance the understanding of the stability assessment process.
Conclusion
The validation of this compound stability is a critical step in the development of reliable bioanalytical methods. By following the detailed experimental protocols for freeze-thaw, short-term, and long-term stability, researchers can ensure the integrity of their internal standard and, consequently, the accuracy of their study results. The use of clearly structured tables for data presentation and visual workflows aids in the comprehensive assessment and documentation of stability. While this guide provides a robust framework based on established principles, it is imperative that these stability studies are performed for each specific biological matrix and storage condition relevant to a given study.
References
A Comparative Analysis of Protein Precipitation and Liquid-Liquid Extraction for Clonidine Quantification in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs like clonidine (B47849) in biological samples is paramount. The choice of sample preparation technique is a critical step that directly impacts the reliability and sensitivity of the analytical method. This guide provides an objective comparison of two commonly employed methods for clonidine extraction: protein precipitation (PPT) and liquid-liquid extraction (LLE), supported by experimental data to inform your selection process.
At a Glance: Key Performance Metrics
The selection of an appropriate extraction method hinges on a balance of factors including recovery, purity of the final extract, sensitivity, and throughput. Below is a summary of reported performance data for protein precipitation and liquid-liquid extraction in the context of clonidine analysis.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | 93.5% - 105%[1] | ~95%[2] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL - 91.9 ng/mL[1][3] | As low as 10 pg/mL (0.01 ng/mL)[2][4] |
| Matrix Effect | Higher potential for ion suppression or enhancement[5][6] | Generally lower matrix effects due to cleaner extracts |
| Simplicity & Throughput | Simple, fast, and amenable to high-throughput automation[7] | More labor-intensive and time-consuming |
| Cost | Lower cost due to fewer reagents and steps[8] | Higher cost associated with organic solvents and labor |
In-Depth Comparison
Protein precipitation is a straightforward and rapid technique for removing the bulk of proteins from a biological sample, such as plasma or serum.[7] This method involves the addition of a precipitating agent, typically an organic solvent like acetonitrile (B52724) or methanol (B129727), or an acid such as perchloric or trichloroacetic acid, to the sample.[7][9][10] The precipitated proteins are then separated by centrifugation, and the resulting supernatant containing the analyte of interest can be directly analyzed.[11] While this method is lauded for its simplicity and speed, it may result in a less clean extract, potentially leading to matrix effects in sensitive analytical techniques like mass spectrometry.[5][6]
Liquid-liquid extraction, on the other hand, is a more selective sample purification technique. It involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent.[12] This process is highly effective at removing not only proteins but also other endogenous interferences like salts and phospholipids, resulting in a cleaner extract and often improved assay sensitivity. However, LLE is a more complex and time-consuming procedure that requires careful optimization of solvent choice and pH conditions.
Experimental Protocols
Below are representative experimental protocols for both protein precipitation and liquid-liquid extraction of clonidine from human plasma.
Protein Precipitation Protocol
This protocol is based on a method utilizing methanol and perchloric acid for precipitation.[9]
-
Sample Aliquoting: Pipette 100 µL of the human plasma sample into a microcentrifuge tube.
-
Addition of Precipitating Agents: Add 100 µL of methanol followed by 100 µL of perchloric acid to the plasma sample.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 15,400 rpm for 20 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or vial for analysis.
-
Injection: Inject an aliquot (e.g., 20 µL) of the supernatant into the analytical instrument (e.g., LC-MS).
Liquid-Liquid Extraction Protocol
This protocol is a representative example of a liquid-liquid extraction procedure for clonidine.
-
Sample and Internal Standard: To 0.5 mL of plasma in a centrifuge tube, add the internal standard.
-
pH Adjustment: Add an appropriate buffer to adjust the pH of the plasma sample to ensure clonidine is in its non-ionized form, facilitating its extraction into the organic solvent.
-
Addition of Extraction Solvent: Add 1 mL of dichloromethane (B109758) to the tube.[12]
-
Extraction: Vortex the mixture for 5-10 minutes to facilitate the transfer of clonidine from the aqueous phase to the organic phase.
-
Centrifugation: Centrifuge the sample to achieve phase separation.
-
Organic Phase Transfer: Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for injection into the analytical system.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both protein precipitation and liquid-liquid extraction.
Conclusion
The choice between protein precipitation and liquid-liquid extraction for clonidine analysis is application-dependent. Protein precipitation offers a rapid and high-throughput solution, making it suitable for early-stage drug discovery or when a large number of samples need to be processed quickly. However, the potential for significant matrix effects may necessitate more extensive method development and validation.
Conversely, liquid-liquid extraction provides a cleaner sample extract, which can lead to lower limits of quantification and reduced matrix effects. This makes it a more robust choice for regulated bioanalysis and clinical pharmacokinetic studies where accuracy and sensitivity are of utmost importance. Researchers should carefully consider the specific requirements of their assay, including the desired sensitivity, sample throughput, and available resources, when selecting the most appropriate sample preparation strategy for clonidine quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ajmb.org [ajmb.org]
- 4. Liquid chromatography tandem mass spectrometry method for the quantification of clonidine with LLOQ of 10 pg/mL in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sensitive and convenient method for the quantification of clonidine in serum of pediatric patients using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3.amazonaws.com [s3.amazonaws.com]
A Comparative Guide to Bioanalytical Method Validation Guidelines: FDA vs. EMA (ICH M10)
For researchers, scientists, and professionals in drug development, navigating the regulatory landscape for bioanalytical method validation is a critical aspect of ensuring data integrity and regulatory acceptance. The two primary regulatory bodies in this domain are the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While historically there were distinct differences between their guidelines, the EMA's adoption of the International Council for Harmonisation (ICH) M10 guideline has led to significant global harmonization.[1] This guide provides a detailed comparison of the FDA's "Bioanalytical Method Validation Guidance for Industry" (May 2018) and the ICH M10 "Bioanalytical Method Validation and Study Sample Analysis" guideline.[2][3]
Quantitative Acceptance Criteria: A Head-to-Head Comparison
The core of bioanalytical method validation lies in demonstrating that the analytical method is accurate, precise, and reliable for its intended use. Both the FDA and ICH M10 provide specific quantitative acceptance criteria for key validation parameters. The following table offers a clear comparison of these criteria for chromatographic assays.
| Validation Parameter | FDA (2018) | ICH M10 (Adopted by EMA) |
| Accuracy | The mean value of quality control (QC) samples should be within ±15% of the nominal value. For the Lower Limit of Quantification (LLOQ), this is extended to ±20%.[4] | The mean concentration of QC samples should be within ±15% of the nominal values. For the LLOQ, the deviation should be within ±20% of the nominal value.[2] |
| Precision | The coefficient of variation (CV) for QC samples should not exceed 15%. For the LLOQ, the CV should not exceed 20%.[4] | The between-run CV for QC samples should not exceed 15%. For the LLOQ, the CV should not exceed 20%.[2] |
| Selectivity | In blank samples from at least six individual sources, the response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard (IS) response.[5] | Blank samples from at least six individual sources should be evaluated. The response from interfering components at the retention time of the analyte should not be more than 20% of the LLOQ response, and not more than 5% for the IS.[5] |
| Matrix Effect | The matrix effect should be evaluated using at least six lots of blank matrix. The precision of the analyte response in the presence of matrix ions should not be greater than 15%.[5] | The matrix effect should be assessed with at least six different sources/lots of matrix. The accuracy of low and high QCs should be within ±15% of the nominal concentration, and the precision should not be greater than 15% for each matrix source.[5] |
| Stability | The mean concentration of stability-tested QCs (at low and high concentrations) should be within ±15% of the nominal concentration.[4] | The mean concentration of stability samples at each level should be within ±15% of the nominal concentration.[2] |
A Generic Experimental Protocol for Bioanalytical Method Validation
To meet the requirements of both the FDA and ICH M10 guidelines, a comprehensive experimental protocol is essential. The following outlines a typical workflow for the validation of a chromatographic bioanalytical method.
1. Preparation of Standards and Quality Controls:
-
Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard (IS) from well-characterized reference standards.
-
Calibration Standards (CS): Prepare a series of at least six to eight non-zero calibration standards by spiking blank biological matrix with known concentrations of the analyte.
-
Quality Control (QC) Samples: Prepare QCs at a minimum of four concentration levels: LLOQ, low QC (within 3 times the LLOQ), medium QC (approximately 30-50% of the calibration range), and high QC (at least 75% of the Upper Limit of Quantification - ULOQ).
2. Accuracy and Precision Assessment:
-
Conduct a minimum of three independent accuracy and precision runs on different days.
-
Each run must include a full calibration curve and at least five replicates of each QC level.
-
Calculate the intra-run and between-run accuracy (as the percent difference from the nominal concentration) and precision (as the coefficient of variation).
3. Selectivity and Matrix Effect Evaluation:
-
Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
To assess the matrix effect, compare the analyte's response in post-extraction spiked samples to the response in a neat solution for at least six different matrix lots at low and high QC concentrations.
4. Stability Studies:
-
Freeze-Thaw Stability: Evaluate the stability of the analyte after a minimum of three freeze-thaw cycles.
-
Bench-Top Stability: Assess the stability of the analyte in the matrix at room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: Determine the stability of the analyte in the matrix under the intended long-term storage conditions.
-
Stock Solution Stability: Verify the stability of the analyte and IS stock solutions under their storage conditions.
Visualizing the Bioanalytical Method Validation Workflow
The logical flow of a bioanalytical method validation project, from initial development to final reporting, can be visualized to provide a clear understanding of the process.
Bioanalytical Method Validation Process Flow.
References
Safety Operating Guide
Proper Disposal of Acetylclonidine-d4: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other scientific endeavors, the responsible handling and disposal of chemical reagents like Acetylclonidine-d4 is a critical component of laboratory safety and environmental stewardship. This compound, a deuterated analog of Acetylclonidine, is classified as a toxic organic solid, necessitating rigorous disposal protocols. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, ensuring compliance with safety regulations and minimizing risk.
Hazard Profile and Regulatory Information
This compound is categorized as a toxic substance.[1] Adherence to federal, state, and local regulations for hazardous waste disposal is mandatory.[1] The following table summarizes key quantitative and regulatory data for this compound.
| Property | Value |
| UN Number | UN2811 |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (N-Acetyl Clonidine-D4) |
| Hazard Class | 6.1 (Toxic substances) |
| Packing Group | III |
| GHS Hazard Statements | H301: Toxic if swallowed |
| WHMIS Classification | D1B: Material causing immediate and serious toxic effects (Toxic by ingestion) |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound is a multi-step process that begins with appropriate handling and ends with collection by a certified hazardous waste management service. The following protocol outlines the necessary steps to be taken within the laboratory.
Personnel Protective Equipment (PPE) Requirement: Before initiating any disposal procedures, ensure that appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step 1: Waste Segregation and Collection
All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, spatulas), and personal protective equipment (e.g., gloves), must be collected as hazardous waste.
-
Do not mix this compound waste with other waste streams, particularly incompatible chemicals.
-
Place all solid waste into a designated, clean, and dry container that is compatible with the chemical. The container must be sealable and clearly labeled.
Step 2: Labeling of Waste Containers
Proper labeling is crucial for safe handling and disposal. The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
Away from general laboratory traffic
-
Segregated from incompatible materials
Step 4: Disposal of Empty Containers
Due to the high toxicity of this compound, empty containers must be handled with care.
-
The first three rinses of a container that held this compound must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container labels must be fully removed or defaced before the container can be disposed of as non-hazardous solid waste.
Step 5: Scheduling a Waste Pickup
Once the hazardous waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year for partially filled containers in a satellite accumulation area), a pickup must be scheduled with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling Acetylclonidine-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Acetylclonidine-d4. The following procedures are designed to ensure the safe handling, use, and disposal of this potent compound, minimizing exposure risks and ensuring a secure laboratory environment.
Hazard Summary
This compound is a deuterated form of an acetylated clonidine (B47849) analog. Due to its structural similarity to clonidine, a potent antihypertensive agent, it should be handled as a highly potent compound. The primary hazards include high acute toxicity if swallowed or inhaled.[1][2]
Key Hazards:
-
Toxic if swallowed: May cause severe adverse effects even at low doses.[1][2]
-
Potentially fatal if inhaled: Inhalation of dust or aerosols can be life-threatening.[1]
-
May cause skin and eye irritation: Direct contact can lead to irritation.
-
Potential cardiovascular effects: May affect the cardiovascular system, causing symptoms like changes in blood pressure and heart rate.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent accidental exposure. The following table summarizes the required PPE for various levels of protection.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling | Safety glasses with side shields | Disposable nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required if handled in a certified chemical fume hood |
| Procedures with High Splash or Aerosol Potential | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | A NIOSH-approved respirator with an appropriate cartridge |
| Spill or Emergency Response | Full-face respirator with appropriate cartridges | Heavy-duty chemical resistant gloves (e.g., Silver Shield®) | Chemical-resistant coveralls (e.g., Tychem®) | Self-Contained Breathing Apparatus (SCBA) in poorly ventilated areas |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize the risk of exposure. Engineering controls, such as a certified chemical fume hood or a glove box, are the primary means of containment.[4][5]
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a chemical fume hood or other containment device is functioning correctly.
-
Gather all necessary equipment and reagents before starting.
-
Put on all required PPE as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a certified chemical fume hood or a balance enclosure.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Handle the compound gently to prevent the generation of dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
-
Disposal Procedure:
-
Collection: Place all contaminated solid and liquid waste into their respective, properly labeled, and sealed hazardous waste containers.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6] Do not dispose of this compound down the drain or in regular trash.[6]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. If the spill is small, and you are trained and have the appropriate spill kit, you may clean it up while wearing appropriate PPE. For large spills, or if you are not comfortable cleaning it up, contact your institution's EHS or emergency response team. Avoid generating dust.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
